molecular weight and formula of 3',4'-dimethyl-biphenyl-2-ylamine hydrochloride
Compound Class: Biaryl Ammonium Salts | CAS: 1049745-38-1[1][2] Executive Summary & Structural Significance 3',4'-dimethyl-biphenyl-2-ylamine hydrochloride is a specialized biaryl building block used primarily in the syn...
3',4'-dimethyl-biphenyl-2-ylamine hydrochloride is a specialized biaryl building block used primarily in the synthesis of sterically congested pharmaceutical intermediates and advanced organometallic ligands.
As an ortho-substituted aminobiphenyl, this compound possesses a non-planar geometry due to steric repulsion between the amine group at the C2 position and the protons on the prime ring. This conformational twist makes it a critical scaffold for designing atropisomeric ligands (used in asymmetric catalysis) and for synthesizing functionalized carbazoles via oxidative cyclization.
Physicochemical Specifications
The following data represents the definitive characterization of the hydrochloride salt form.
Soluble in DMSO, Methanol; sparingly soluble in non-polar ether
SMILES (Salt)
CC1=C(C)C=C(C2=CC=CC=C2N)C=C1.Cl
InChI Key
JXQYCMCZJRBNKR-UHFFFAOYSA-N
Stoichiometric Analysis
Researchers must account for the hydrochloride counterion during molarity calculations.
Mass Fraction Analysis:
Cation (
): ~84.4% of total mass.
Anion (
): ~15.6% of total mass.
Structural Visualization & Connectivity
The following diagram illustrates the connectivity and the steric environment of the biaryl axis. The orthogonality of the two phenyl rings is a key feature driven by the C2-amine.
Figure 1: Connectivity map highlighting the biaryl axis and substituent positioning.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
Since this specific isomer is often synthesized largely for research (R&D) purposes, the most robust route utilizes a Palladium-catalyzed cross-coupling between a 2-haloaniline derivative and a boronic acid.
Inerting: Charge a reaction vessel with 2-bromoaniline, boronic acid, base, and Pd catalyst. Evacuate and backfill with Nitrogen (
) three times.
Solvation: Add degassed 1,4-dioxane/water mixture via syringe.
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the bromide.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine. Dry the organic layer over
.
Salt Formation (Critical Step):
Dissolve the crude free base oil in minimal diethyl ether.
Add 2M HCl in diethyl ether dropwise at 0°C.
The hydrochloride salt will precipitate immediately as a white/off-white solid.
Purification: Filter the precipitate and wash with cold ether to remove non-polar impurities. Recrystallize from Ethanol if high purity (>99%) is required.
Synthesis Workflow Diagram
Figure 2: Process flow for the synthesis and isolation of the hydrochloride salt.
Handling, Stability & Safety
Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic. Store in a desiccator at -20°C for long-term stability.
Stability: The free base is prone to oxidation (browning) upon air exposure. The HCl salt stabilizes the amine, preventing oxidation.
Safety Profile:
GHS Classification: Irritant (Skin/Eye).
Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.
Incompatibility: Strong oxidizing agents. Avoid mixing with strong bases which will liberate the free amine.
Applications in Drug Discovery
Kinase Inhibitor Scaffolds: The biphenyl amine motif is a structural analog to the core found in Boscalid (fungicide) and various p38 MAP kinase inhibitors.
Buchwald Ligand Precursors: The 2-amino group allows for phosphine installation, creating bulky biaryl phosphine ligands used to tune catalytic cycles.
Proteomics: Used as a fragment in mass spectrometry standards and proteomic profiling libraries due to its distinct fragmentation pattern.
References
ChemicalBook. (n.d.). 3',4'-DIMETHYL-BIPHENYL-2-YLAMINE HYDROCHLORIDE Product Description. Retrieved from
Santa Cruz Biotechnology (SCBT). (n.d.).[1] 3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride (CAS 1049745-38-1).[1][2][3][4] Retrieved from [1]
BLD Pharm. (n.d.).[3] Product Analysis: 3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride. Retrieved from
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol described).
solubility of 3',4'-dimethyl-biphenyl-2-ylamine hydrochloride in water vs DMSO
Technical Guide for Assay Development & Formulation[1][2][3][4] Executive Summary 3',4'-dimethyl-biphenyl-2-ylamine hydrochloride (often an intermediate in the synthesis of thrombopoietin receptor agonists like Eltrombop...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Assay Development & Formulation[1][2][3][4]
Executive Summary
3',4'-dimethyl-biphenyl-2-ylamine hydrochloride (often an intermediate in the synthesis of thrombopoietin receptor agonists like Eltrombopag) presents a classic medicinal chemistry paradox: it possesses a highly lipophilic "greasy" aromatic core coupled with a polar ionic headgroup.[1][2][3]
For researchers, this duality creates a distinct solubility profile:
DMSO (Dimethyl Sulfoxide): Acts as the kinetic enabler .[2][3] The compound exhibits high solubility (>50 mM), making it the ideal solvent for stock solutions and compound libraries.
Water/Buffer: Acts as the thermodynamic barrier .[3] Despite being a hydrochloride salt, the hydrophobic burden of the dimethyl-biphenyl moiety limits aqueous solubility, creating a high risk of precipitation ("crashing out") upon dilution into biological media.[3]
This guide details the physicochemical drivers of this behavior and provides validated protocols for empirically determining solubility limits to prevent assay artifacts.
Physicochemical Analysis: The Structural Tug-of-War
To understand the solubility data, one must analyze the competition between the crystal lattice energy and solvation energy.
Decreases Aqueous Solubility: Increases the hydrophobic surface area, repelling water molecules.[1][2][3]
Amine Hydrochloride
Ionization ()
Increases Aqueous Solubility: Provides a dipole for water hydration shells to form.[1][2][3]
The Net Result: The hydrochloride salt improves solubility compared to the free base, but the compound remains "borderline" in aqueous buffers at neutral pH. In DMSO, the aprotic nature disrupts
-stacking without the penalty of hydrophobic effect, leading to high solubility.[3]
Visualization: Solvation Dynamics
The following diagram illustrates the mechanistic difference between DMSO solvation and Water solvation for this specific pharmacophore.
Figure 1: Mechanistic contrast between hydrophobic aggregation in water vs. stable dispersion in DMSO.[2][3]
Comparative Solubility Data
While exact values depend on the specific crystal polymorph (polymorphism is common in biphenyls), the following ranges are characteristic for this class of substituted biphenyl amine salts.
Solvent System
Estimated Solubility Range
Primary Use Case
Critical Notes
DMSO (100%)
> 50 mg/mL (> 200 mM)
Stock preparation, Cryostorage
Hygroscopic; absorbs water from air which can degrade the compound over time.[1][2][3]
The "Common Ion Effect" (Cl- in PBS) suppresses the solubility of the HCl salt.[1][3]
0.1 N HCl
> 10 mg/mL
Gastric Simulation
Low pH ensures full ionization of the amine, maximizing solubility.
Critical Insight: Never assume the solubility in water (pH 5-6) applies to PBS (pH 7.4).[2][3] As the pH rises above the pKa of the aniline (typically 3-5 range for electron-deficient rings, but higher for alkyl-substituted ones), the compound deprotonates to the free base, causing immediate precipitation.[2][3]
Experimental Protocols
To ensure data integrity in your specific application, you must empirically determine the solubility limit. Do not rely on database predictions.
Protocol A: Kinetic Solubility (The "Bioassay Check")
Use this to determine the maximum concentration for cell culture or enzymatic assays without precipitation.[3]
Preparation: Prepare a 10 mM stock solution in 100% DMSO.
Dilution Series: Into a 96-well clear plate, spike the DMSO stock into PBS (pH 7.4) to achieve final concentrations of 100, 50, 25, 12.5, and 6.25 µM.[2][3]
Constraint: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity.[2][3][4]
Incubation: Shake for 2 hours at room temperature (or 37°C if for cell culture).
Readout: Measure Absorbance at 620 nm (turbidity).
Analysis: Any well with OD620 > 0.005 above background indicates precipitation.[2][3]
Validation: Centrifuge the plate (2000 x g, 10 min), sample the supernatant, and analyze via HPLC-UV to confirm the actual soluble concentration.
Protocol B: Thermodynamic Solubility (The "Formulation Gold Standard")
Saturation: Add excess solid 3',4'-dimethyl-biphenyl-2-ylamine HCl to 2 mL of the target solvent (Water, Buffer, or DMSO) in a glass vial.
Equilibration: Stir or shake at constant temperature (25°C) for 24 to 48 hours .
Separation: Filter the suspension through a 0.45 µm PVDF syringe filter (pre-saturated to avoid drug adsorption).
Quantification: Dilute the filtrate (to bring it into linear range) and quantify via HPLC against a standard curve prepared in DMSO.
pH Check: Measure the pH of the filtrate. The HCl salt is acidic; if the pH drifted significantly, the solubility value corresponds to that final pH, not the initial buffer pH.
Workflow Diagram: Solubility Assessment
Figure 2: Decision tree for handling solubility challenges during assay preparation.
Troubleshooting & Best Practices
The "Crash-Out" Effect
When diluting a DMSO stock into water, a transient region of high supersaturation occurs.[3]
Observation: A white cloud forms immediately upon addition.[2][3]
Cause: The DMSO diffuses into the water faster than the lipophilic drug can solvate, leaving the drug stranded.
Solution:
Vortex immediately upon addition.
Step-down dilution: Dilute 100% DMSO → 50% DMSO/Water → 10% DMSO/Water → Final Buffer.[1][2][3] This allows the hydration shell to form gradually.[3]
Hygroscopicity: DMSO absorbs water from the atmosphere.[3] Water in DMSO stocks can cause the HCl salt to hydrolyze or precipitate over months.
Recommendation: Store stocks in single-use aliquots at -20°C or -80°C. Use anhydrous DMSO for preparation.
References
Lipinski, C. A., et al. (2001).[2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3] Advanced Drug Delivery Reviews.
Di, L., & Kerns, E. H. (2006).[2][3] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.
PubChem Compound Summary. (2024). "3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride."[2][3][6][7][8] National Center for Biotechnology Information.[2][3] [2][3]
Dissolution Technologies. (2015).[2][3] "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients." USP General Chapter.[2][3]
Biological Activity & Medicinal Chemistry of the 3',4'-Dimethyl-biphenyl-2-ylamine Scaffold
This technical guide provides an in-depth analysis of the 3',4'-dimethyl-biphenyl-2-ylamine scaffold, a privileged structural motif in medicinal chemistry and agrochemical discovery.[1] [1] Executive Summary: The Structu...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the 3',4'-dimethyl-biphenyl-2-ylamine scaffold, a privileged structural motif in medicinal chemistry and agrochemical discovery.[1]
[1]
Executive Summary: The Structural Core
The 3',4'-dimethyl-biphenyl-2-ylamine (CAS: 1049745-38-1) is a biaryl amine scaffold characterized by an ortho-amino group on the proximal ring and two methyl substitutions on the distal phenyl ring.[1]
In drug and agrochemical development, this molecule is not typically a standalone drug but a critical pharmacophore precursor .[2] It serves as the "aniline" component in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Type II Kinase Inhibitors .[2] Its biological utility is defined by its ability to fill hydrophobic pockets (lipophilic methyl groups) while positioning a hydrogen-bond donor/acceptor motif (the amine/amide linkage) effectively.[1][2]
Key Physicochemical Properties
Property
Value
Significance in Bioactivity
Molecular Formula
C₁₄H₁₅N
Core lipophilic skeleton
Molecular Weight
197.28 g/mol
Low MW allows for "Fragment-Based Drug Design" (FBDD)
LogP (Predicted)
~3.6 - 4.1
High lipophilicity; ideal for membrane permeability and hydrophobic pocket binding
H-Bond Donors
2 (Free amine)
Critical for amide coupling or hinge binding in kinases
Rotatable Bonds
1 (Biaryl axis)
Allows induced fit conformational adaptation (atropisomerism potential)
Primary Mechanism of Action: The SDHI Paradigm
The most validated biological activity of this scaffold arises when it is derivatized into carboxamides .[2] This structure is a direct analog of blockbuster fungicides like Fluxapyroxad and Boscalid , targeting Complex II of the mitochondrial respiratory chain.[2]
Succinate Dehydrogenase Inhibition (SDHI)
The 3',4'-dimethyl-biphenyl-2-ylamine scaffold functions as the "tail" of the inhibitor, lodging into the ubiquinone-binding site (Q-site) of the Succinate Dehydrogenase (SDH) enzyme.[1]
Binding Mode: The ortho-amino group forms a critical amide bond with a heterocyclic acid (e.g., pyrazole or pyridine).[1][2] This amide bond mimics the ubiquinone structure.[1][2]
The Role of 3',4'-Dimethyls: Unlike the fluorine/chlorine substitutions found in commercial SDHIs (e.g., Fluxapyroxad uses 3',4',5'-trifluoro), the dimethyl substitution provides a purely steric and hydrophobic anchor .
Effect: It fills the hydrophobic sub-pocket formed by SDH subunits B, C, and D.[2]
Beyond agrochemicals, this scaffold is relevant in oncology research.[2][5]
Kinase Inhibition (Type II)
Biaryl amines are classic motifs for Type II kinase inhibitors (e.g., Sorafenib analogs).[1][2]
Mechanism: The biaryl system penetrates the allosteric hydrophobic pocket adjacent to the ATP binding site (the "DFG-out" conformation).[1][2]
Scaffold Utility: The 3',4'-dimethyl substitution restricts rotation around the biaryl axis, locking the molecule in a conformation that may improve selectivity for specific kinases (e.g., p38 MAPK or VEGFR) by exploiting steric clashes in the binding pocket of off-target kinases.
Retinoid X Receptor (RXR) Antagonism
Recent studies link substituted benzoyl-hydrazine derivatives containing biaryl amines to RXR
antagonism.[1][2] The lipophilic dimethyl-biphenyl moiety mimics the natural retinoid structure, facilitating binding to the Ligand Binding Domain (LBD) of nuclear receptors.[2]
Experimental Protocols (Self-Validating)
Synthesis of the Scaffold (Suzuki-Miyaura Coupling)
Rationale: This protocol ensures high regioselectivity for the ortho-amine and minimizes dehalogenation byproducts.[1]
Expert Insight: The 3',4'-dimethyl variant is often used in the "Lead Optimization" phase to test the "Magic Methyl" effect—where adding a methyl group can boost potency by >10-fold due to better filling of a hydrophobic pocket, provided the metabolic cost (oxidation of the methyl group) is managed.
Safety & Toxicology Profile
Warning: Biphenyl-2-amines are structurally related to 4-aminobiphenyl (a known human carcinogen), though the ortho substitution generally reduces carcinogenicity compared to the para isomer.[1]
Genotoxicity: Potential for metabolic activation via N-hydroxylation.[1]
Handling: All synthesis and handling must occur in a fume hood with appropriate PPE (nitrile gloves, eye protection).[2] Treat as a potential mutagen until proven otherwise.[1][2]
References
PubChem. "Fluxapyroxad (Compound)."[1][2][6][7] National Center for Biotechnology Information.[1][2] [Link][1][2]
Fungicide Resistance Action Committee (FRAC). "SDHI Fungicides: Mode of Action and Resistance Management." [Link]
Glöckner, A. et al. "Fungicidal Pyrazole Carboxamides."[2] United States Patent US 2012/0004262 A1.[1][2] (Describes the synthesis and activity of related biphenyl-amide scaffolds).
RSC Advances. "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives."[2] [Link]
Executive Summary This application note details the strategic utilization of 3',4'-dimethyl-biphenyl-2-ylamine (CAS: 1049745-38-1) in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While often viewed as a s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the strategic utilization of 3',4'-dimethyl-biphenyl-2-ylamine (CAS: 1049745-38-1) in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While often viewed as a simple intermediate, this biaryl amine serves as a critical scaffold for synthesizing sterically modulated dialkylbiaryl phosphine ligands (Buchwald-type).
The specific 3',4'-dimethyl substitution pattern on the distal ring offers a unique "Goldilocks" steric profile—providing sufficient bulk to promote reductive elimination in challenging substrates without the excessive crowding seen in tri-isopropyl systems (e.g., XPhos). This guide provides a comprehensive protocol for converting the amine into a high-activity catalyst and its subsequent application in coupling sterically hindered aryl chlorides.
Mechanistic Insight: The Biaryl Advantage
The efficacy of ligands derived from 3',4'-dimethyl-biphenyl-2-ylamine lies in the specific interaction between the biaryl backbone and the palladium center.
The Catalytic Cycle & Ligand Role
In the Suzuki-Miyaura cycle, the rate-determining step for hindered substrates is often oxidative addition , while for electron-rich substrates, it can be reductive elimination . Biaryl phosphine ligands derived from this amine facilitate both:
Electron Richness: The dialkylphosphino group (generated from the amine) increases the basicity of the Pd center, accelerating oxidative addition.
Pd-Arene Interaction: The distal phenyl ring (bearing the 3',4'-dimethyl groups) can loosely coordinate with the unsaturated Pd(0) species. This hemilabile interaction stabilizes the catalyst, preventing the formation of inactive "Palladium black" aggregates.
Steric Promotion: The bulk of the biaryl system forces the substrate and coupling partner together, accelerating reductive elimination.
Pathway Visualization
The following diagram illustrates the ligand synthesis and its role in the catalytic cycle.
Figure 1: Workflow converting the amine precursor to an active catalyst, followed by the Suzuki-Miyaura cycle.
Diazotization: Cool the slurry to 0–5 °C. Add an aqueous solution of NaNO2 (20 mmol in 5 mL H2O) dropwise over 15 minutes. Stir for 30 min at 0 °C.
Iodination: Add an aqueous solution of KI (25 mmol in 10 mL H2O) slowly. Caution: Gas evolution (N2).
Workup: Allow to warm to Room Temperature (RT) and stir for 2 hours. Quench with saturated Na2S2O3 (to remove iodine). Extract with EtOAc, dry over MgSO4, and concentrate.
Validation: Verify formation of 2-iodo-3',4'-dimethylbiphenyl via TLC (Hexanes).
Step 2: Phosphination (Ligand Formation)
Lithiation: Under Argon, dissolve the aryl iodide (5 mmol) in anhydrous THF (15 mL). Cool to -78 °C.
Exchange: Add n-BuLi (5.5 mmol, 2.5 M in hexanes) dropwise. Stir for 45 mins at -78 °C.
Purification: Quench with MeOH. Concentrate and recrystallize from hot Ethanol/Methanol.
Result: You now possess the Active Ligand .
Protocol B: Suzuki-Miyaura Cross-Coupling
This protocol utilizes the ligand synthesized above (or the amine itself if used as a substrate, though less common) for coupling a deactivated aryl chloride with a boronic acid.
Scope: Heteroaryl chlorides and sterically hindered aryl chlorides.
Reagents & Stoichiometry Table
Component
Role
Equivalents
Concentration
Aryl Chloride
Substrate
1.0
0.5 M
Boronic Acid
Coupling Partner
1.2 - 1.5
-
Pd(OAc)2
Metal Source
0.01 - 0.02 (1-2 mol%)
-
Synthesized Ligand
Chiral/Steric Modulator
0.02 - 0.04 (2-4 mol%)
-
K3PO4
Base
2.0 - 3.0
-
Toluene/H2O
Solvent System
10:1 Ratio
-
Experimental Procedure
Catalyst Pre-complexation (Critical for Reproducibility):
In a vial, mix Pd(OAc)2 and the Synthesized Ligand in Toluene (1 mL).
Stir at RT for 5 minutes under Argon. The solution should turn from orange to pale yellow/colorless, indicating ligation.
Reaction Assembly:
To a reaction tube equipped with a stir bar, add the Aryl Chloride (1.0 mmol), Boronic Acid (1.5 mmol), and finely ground K3PO4 (3.0 mmol).
Note: If the boronic acid is prone to protodeboronation, increase to 1.5 equiv.
Solvent & Catalyst Addition:
Add the pre-complexed Pd/Ligand solution to the solids.
Add remaining Toluene (1 mL) and degassed Water (0.2 mL).
Execution:
Seal the tube and heat to 80–100 °C for 4–12 hours.
Monitoring: Check conversion via HPLC or GC-MS every 2 hours.
Workup:
Cool to RT. Dilute with EtOAc (10 mL) and wash with Water (5 mL).
Filter through a pad of Celite to remove Pd residues.
Concentrate and purify via Flash Column Chromatography.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion (<20%)
Catalyst poisoning or poor ligation.
Increase Ligand:Pd ratio to 2:1. Ensure solvents are degassed (O2 kills the active species).
Homocoupling of Boronic Acid
Oxidative coupling due to O2.
Rigorous Argon purge. Add the base last as an aqueous solution.
Protodeboronation
Unstable boronic acid.
Switch base to KF or K2CO3. Lower temperature to 60 °C and extend time.
Pd Black Precipitation
Ligand dissociation.
The 3',4'-dimethyl group provides steric bulk but less than XPhos. If precipitating, switch to a bulkier phosphine on the amine (e.g., Ad2P- instead of tBu2P-).
References
Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formation." Angewandte Chemie International Edition, vol. 47, no. 34, 2008, pp. 6338-6361. Link
Surry, D. S., & Buchwald, S. L. "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie, vol. 47, no. 34, 2008. Link
Sigma-Aldrich. "Buchwald Precatalysts and Ligands User Guide." Merck KGaA Technical Library. Link
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483. Link
Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE. The authors assume no liability for experimental outcomes.
Application
Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 3',4'-dimethyl-biphenyl-2-ylamine
For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Biphenyl Schiff Bases Schiff bases, compounds containing an imine or azomethine group (-C=N-), are a cornerstone...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Biphenyl Schiff Bases
Schiff bases, compounds containing an imine or azomethine group (-C=N-), are a cornerstone of medicinal chemistry and materials science.[1][2][3] Their synthetic accessibility and the diverse electronic and steric properties that can be introduced via the aldehyde and amine precursors make them privileged scaffolds. The imine linkage is not merely a structural element but is often crucial for their biological activity, which includes antimicrobial, antiviral, and anticancer properties.[3][4][5][6] Furthermore, Schiff bases are extensively used as ligands in coordination chemistry, forming stable complexes with various metal ions.[4][7]
This guide focuses on the synthesis of novel Schiff bases using 3',4'-dimethyl-biphenyl-2-ylamine as the primary amine precursor. The biphenyl moiety introduces a rigid, sterically demanding, and electronically rich framework. The dimethyl substitution further modulates these properties, offering a unique scaffold for the development of new therapeutic agents and advanced materials. The strategic incorporation of this particular biphenylamine is anticipated to yield Schiff bases with distinct conformational and electronic characteristics, potentially leading to enhanced biological efficacy or novel material properties.
Reaction Mechanism: The Chemistry of Imine Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The overall transformation involves the condensation of a primary amine with an aldehyde (or ketone) to form an imine, with the elimination of a water molecule.[1][2][8]
The reaction mechanism can be described in two main stages:
Nucleophilic Addition: The nitrogen atom of the primary amine, 3',4'-dimethyl-biphenyl-2-ylamine, possesses a lone pair of electrons and acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[2][8] This step is generally reversible.
Dehydration: The carbinolamine intermediate is typically unstable and undergoes dehydration to form the stable imine. This elimination of a water molecule is often the rate-determining step and can be catalyzed by either acid or base.[2] In many syntheses, a catalytic amount of acid is added to protonate the hydroxyl group of the carbinolamine, converting it into a better leaving group (water).
The general reaction is depicted below:
Where Ar is the 3',4'-dimethyl-biphenyl-2-yl group and R is a variable substituent from the aldehyde.
Experimental Protocol: Synthesis of 3',4'-dimethyl-biphenyl-2-yl Schiff Bases
This protocol provides a generalized yet robust method for the synthesis of Schiff bases from 3',4'-dimethyl-biphenyl-2-ylamine and various aromatic aldehydes.
Materials and Reagents
3',4'-dimethyl-biphenyl-2-ylamine (or its hydrochloride salt)
Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexane)
Step-by-Step Synthesis Procedure
Dissolution of Amine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one molar equivalent of 3',4'-dimethyl-biphenyl-2-ylamine in a minimal amount of absolute ethanol. If using the hydrochloride salt, neutralize it with an equivalent of a non-nucleophilic base (e.g., triethylamine) before proceeding.
Addition of Aldehyde: To the stirred amine solution, add a solution of one molar equivalent of the desired aromatic aldehyde dissolved in absolute ethanol.
Catalysis and Reflux: Add a few drops (typically 2-3) of glacial acetic acid to the reaction mixture to catalyze the dehydration step.[9][10] Heat the mixture to reflux and maintain it for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Isolation of the Product: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethanol/water, or ethyl acetate/hexane).
Drying: Dry the purified Schiff base in a vacuum oven at a moderate temperature to remove any residual solvent.
Data Presentation: Reaction Parameters
Aldehyde Reactant
Molar Ratio (Amine:Aldehyde)
Catalyst
Solvent
Reflux Time (hours)
Salicylaldehyde
1:1
Glacial Acetic Acid
Ethanol
3
4-Methoxybenzaldehyde
1:1
Glacial Acetic Acid
Ethanol
4
4-Nitrobenzaldehyde
1:1
Glacial Acetic Acid
Ethanol
5
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis and purification of novel Schiff bases.
Characterization of Synthesized Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the newly synthesized Schiff bases. A combination of spectroscopic techniques is typically employed.
Spectroscopic and Analytical Techniques
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most telling evidence for the formation of a Schiff base is the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹, corresponding to the C=N (imine) stretching vibration. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also confirms the reaction.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The formation of the imine bond is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm.[11] The signals corresponding to the aromatic protons of both the biphenyl and the aldehyde-derived moieties will also be present.
¹³C NMR: The carbon of the azomethine group will appear in the range of δ 140-160 ppm.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, confirming the elemental composition.
Typical Characterization Data
Technique
Key Observation
Expected Range/Value
FT-IR
C=N stretch
1600 - 1650 cm⁻¹
¹H NMR
-CH=N- proton
δ 8.0 - 9.0 ppm
¹³C NMR
-C=N- carbon
δ 140 - 160 ppm
Mass Spec
Molecular Ion Peak
[M]⁺ or [M+H]⁺
Logical Flow of Characterization
Caption: A logical progression for the structural confirmation of synthesized Schiff bases.
Troubleshooting and Field-Proven Insights
Low Yield: If the yield is low, consider increasing the reflux time or using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which will drive the equilibrium towards the product.[2]
Incomplete Reaction: The presence of starting materials in the final product indicates an incomplete reaction. Ensure the stoichiometry is correct and consider adding a slightly larger catalytic amount of acid.
Oily Product: If the product separates as an oil instead of a solid, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, dissolve the oil in a minimal amount of a hot solvent and then cool it slowly.
Hydrolysis: Schiff bases can be susceptible to hydrolysis, especially in the presence of acid or base and water. It is crucial to use anhydrous solvents and store the final product in a desiccator.
Applications in Drug Development and Beyond
Schiff bases derived from complex amines like 3',4'-dimethyl-biphenyl-2-ylamine are of significant interest in drug discovery. Their potential biological activities are vast and include:
Anticancer Agents: The planar structure of many Schiff bases allows them to intercalate with DNA, and they can be designed to inhibit specific enzymes involved in cancer progression.[12][13]
Antimicrobial and Antifungal Agents: The imine group is a key pharmacophore that can interfere with microbial cell wall synthesis or other essential cellular processes.[4][14]
Antiviral Activity: Schiff bases have shown promise as inhibitors of viral replication.[3]
Coordination Chemistry and Catalysis: The nitrogen atom of the imine group is an excellent donor for metal ions, leading to the formation of stable metal complexes that can act as catalysts in various organic transformations.[6][7]
The unique steric and electronic properties conferred by the 3',4'-dimethyl-biphenyl moiety may lead to the discovery of compounds with enhanced selectivity and potency.
References
Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
Sathee, J. (n.d.). Chemistry Schiff Bases. Sathee Jee. Retrieved February 14, 2026, from [Link]
Cozzi, P. G. (2021). Synthesis of Schiff Bases by Non-Conventional Methods. IntechOpen. DOI: 10.5772/intechopen.108688. Retrieved February 14, 2026, from [Link]
Amer, Y., et al. (2017). Synthesis and Characterization of Cr(III) & Fe(II) Bis(2-Methoxybenzylidene)Biphenyl-4,4'-Diamine Complexes. Open Journal of Inorganic Chemistry, 7, 59-69. Retrieved February 14, 2026, from [Link]
Khan, I., et al. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. Retrieved February 14, 2026, from [Link]
Freire, F., & Costa, P. J. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ, 8, e10443. Retrieved February 14, 2026, from [Link]
Ahmad, I., et al. (2023). Promising Schiff bases in antiviral drug design and discovery. Future Virology, 18(5), 297-315. Retrieved February 14, 2026, from [Link]
Wikipedia contributors. (2023, December 29). Schiff base. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]
Chaudhary, N. K., et al. (2021). Schiff base metal complex as a potential therapeutic drug in medical science. BIBECHANA, 18(1), 214-230. Retrieved February 14, 2026, from [Link]
GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203–215. Retrieved February 14, 2026, from [Link]
Hilaris Publisher. (2016). Role of Schiff Base in Drug Discovery Research. Journal of Drug Designing, 5(2). Retrieved February 14, 2026, from [Link]
Der Pharma Chemica. (2022). Synthesis and Applications of Schiff Bases from some sulfa drugs and their metal complexes: review. Der Pharma Chemica, 14(12), 18-24. Retrieved February 14, 2026, from [Link]
Khan, I., et al. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. Retrieved February 14, 2026, from [Link]
Khan, I., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. Retrieved February 14, 2026, from [Link]
ResearchGate. (n.d.). (a) General structure of biphenyl‐2,2'‐diamines, Schiff base ligands... Retrieved February 14, 2026, from [Link]
Der Pharma Chemica. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(5), 59-67. Retrieved February 14, 2026, from [Link]
Der Pharma Chemica. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(5), 59-67. Retrieved February 14, 2026, from [Link]
PubChemLite. (n.d.). 3',4'-dimethyl-biphenyl-2-ylamine hydrochloride (C14H15N). Retrieved February 14, 2026, from [Link]
New Journal of Chemistry. (2023). Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. New Journal of Chemistry, 47(36), 17046-17062. Retrieved February 14, 2026, from [Link]
Hindawi. (2014). Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas Impacting. Journal of Chemistry, 2014, 680785. Retrieved February 14, 2026, from [Link]
National Center for Biotechnology Information. (2019). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. Scientific Reports, 9, 15856. Retrieved February 14, 2026, from [Link]
DergiPark. (2023). Synthesis and Characterization of Schiff Base Compounds Containing Mono and Disulfonic Groups. Journal of the Turkish Chemical Society Section A: Chemistry, 10(4), 981-992. Retrieved February 14, 2026, from [Link]
Jetir.Org. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1), 1435-1440. Retrieved February 14, 2026, from [Link]
JOCPR. (2015). Synthesis and Characterization of New Schiff base derived from Chalcone. Journal of Chemical and Pharmaceutical Research, 7(4), 200-202. Retrieved February 14, 2026, from [Link]
Oakwood Chemical. (n.d.). 3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride. Retrieved February 14, 2026, from [Link]
ResearchGate. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods. Retrieved February 14, 2026, from [Link]
PubChem. (n.d.). 3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride. Retrieved February 14, 2026, from [Link]
improving solubility of 3',4'-dimethyl-biphenyl-2-ylamine HCl in organic solvents
A Guide to Enhancing Solubility in Organic Solvents Welcome to the technical support guide for 3',4'-dimethyl-biphenyl-2-ylamine hydrochloride. This resource is designed for researchers, chemists, and formulation scienti...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Enhancing Solubility in Organic Solvents
Welcome to the technical support guide for 3',4'-dimethyl-biphenyl-2-ylamine hydrochloride. This resource is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this compound. Here, we provide in-depth FAQs, troubleshooting guides, and detailed protocols to help you achieve successful dissolution for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 3',4'-dimethyl-biphenyl-2-ylamine HCl poorly soluble in common organic solvents like dichloromethane (DCM) or toluene?
A: The solubility of this compound is dictated by a conflict between its two structural features. The hydrochloride salt portion (-NH₃⁺Cl⁻) is ionic and polar, requiring a polar solvent for effective solvation.[1][2] Conversely, the large 3',4'-dimethyl-biphenyl backbone is non-polar and lipophilic, favoring dissolution in non-polar organic solvents.[3] This dual nature means that many common solvents are a poor match for one part of the molecule, resulting in overall low solubility.
Q2: What are the best starting solvents for dissolving this compound?
A: Based on its structure, polar protic solvents are often the best starting point. These solvents can stabilize both the ionic salt through hydrogen bonding and interact with the aromatic rings.
Use with Caution: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) will likely dissolve the compound but can be difficult to remove and may interfere with subsequent reactions.
Generally Poor Solvents (when used alone): Non-polar solvents like hexanes, toluene, and diethyl ether are typically poor choices for the hydrochloride salt form.[2][4]
Q3: Can I improve solubility by simply heating the mixture? What are the risks?
A: Yes, increasing the temperature often increases solubility. However, this approach carries risks. The primary concern is thermal degradation of the compound. It is crucial to first determine the compound's thermal stability. If the compound dissolves upon heating but precipitates upon cooling, this indicates that you are creating a supersaturated solution, which may not be suitable for reactions requiring long-term stability.[5]
Q4: Is it better to convert the hydrochloride salt to its freebase form?
A: For applications in non-polar or moderately polar aprotic solvents, converting the compound to its freebase (3',4'-dimethyl-biphenyl-2-ylamine) is often the most effective strategy. The freebase is no longer ionic and will exhibit significantly higher solubility in solvents like toluene, THF, and ethyl acetate.[6] This process, known as "freebasing," involves neutralizing the HCl with a mild base. See Protocol B for a detailed procedure.
Troubleshooting Guide: Common Solubility Issues
This section provides a systematic approach to resolving common solubility problems.
Problem 1: The compound will not dissolve in a chosen non-polar solvent (e.g., Toluene, Hexane, Diethyl Ether).
Probable Cause: The ionic hydrochloride salt is incompatible with the non-polar environment. The solvent cannot provide the energy needed to overcome the crystal lattice energy of the salt.[7]
Solution 1 (Recommended): Convert to Freebase. Neutralize the HCl salt to its freebase form, which will be readily soluble in non-polar solvents. See Protocol B .
Solution 2: Introduce a Polar Co-solvent. Add a small amount of a polar protic solvent like methanol or ethanol (e.g., 1-10% v/v) to the non-polar solvent.[8][9] This can create a micro-environment that solvates the salt, though it may not be sufficient for high concentrations.
Problem 2: The compound has low solubility in a polar aprotic solvent (e.g., THF, Ethyl Acetate, DCM).
Probable Cause: These solvents have an intermediate polarity and may not be optimal for either the ionic or the lipophilic part of the molecule.
Solution 1: Use a Co-solvent System. A mixture of solvents can be highly effective. For example, a DCM/methanol or THF/methanol mixture can provide a balanced polarity to dissolve the compound. Start with a 9:1 ratio and adjust as needed.[10][11][12] See Protocol A .
Solution 2: Gentle Heating. If the compound is thermally stable, warming the mixture to 40-50°C can significantly improve solubility. Always check for degradation.
Solution 3: Convert to Freebase. As with non-polar solvents, the freebase will almost certainly have higher solubility in these media.
Problem 3: The compound dissolves upon heating but precipitates when cooled to room temperature.
Probable Cause: The solution is supersaturated at room temperature. The solubility limit is highly dependent on temperature.
Solution 1: Maintain Elevated Temperature. If your experimental setup allows, maintain the temperature at which the compound remains dissolved. This is common in crystallization procedures but may not be suitable for all reactions.
Solution 2: Find a Better Solvent System. The ideal solvent system will keep the compound dissolved at the desired working temperature. Use Protocol A to screen for a more effective solvent or co-solvent mixture.
Solution 3: Reduce Concentration. Your target concentration may be above the solubility limit of the chosen solvent. If possible, perform the experiment at a lower concentration.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting solubility issues.
In-Depth Experimental Protocols
Protocol A: Systematic Screening of Solvent and Co-Solvent Systems
This protocol provides a method for efficiently identifying a suitable solvent system.
Materials:
3',4'-dimethyl-biphenyl-2-ylamine HCl
Vials (e.g., 4 mL) with screw caps
Magnetic stir plate and stir bars
Set of common solvents (see table below)
Graduated pipettes or syringes
Procedure:
Preparation: Weigh 10 mg of the compound into each of several labeled vials.
Single Solvent Screening:
To the first vial, add the first solvent (e.g., Methanol) in 0.2 mL increments.
Stir vigorously for 2 minutes after each addition.
Record the volume of solvent required to fully dissolve the compound.
If the compound does not dissolve after adding 2.0 mL of solvent, it can be classified as "poorly soluble" or "insoluble" in that solvent.
Repeat for all single solvents of interest.
Co-Solvent Screening:
Based on single-solvent results, select a primary solvent where the compound is poorly soluble (e.g., DCM) and a co-solvent where it is more soluble (e.g., Methanol).
Prepare stock mixtures of the co-solvent system (e.g., 9:1, 4:1, 1:1 DCM:Methanol).
Repeat step 2 using these co-solvent mixtures to determine the optimal ratio for dissolution.
Data Summary Table: Expected Qualitative Solubility
Solvent Class
Solvent Name
Expected Solubility of HCl Salt
Rationale
Polar Protic
Methanol, Ethanol
Good to Moderate
Can solvate both the ionic salt and the aromatic rings.
Polar Aprotic
DMSO, DMF
Good
High polarity effectively solvates the salt.
Polar Aprotic
Acetonitrile, Acetone
Poor to Slight
Moderate polarity, less effective at solvating the ionic salt.
Polar Aprotic
Ethyl Acetate, THF
Poor
Lower polarity, poor match for the ionic portion.
Non-Polar
Dichloromethane (DCM)
Poor to Slight
Can interact with the biphenyl group but is poor for the salt.
Non-Polar
Toluene, Diethyl Ether
Insoluble
Cannot effectively solvate the ionic hydrochloride salt.[2]
Non-Polar
Hexanes, Heptane
Insoluble
Highly non-polar, incompatible with the salt form.
Protocol B: Conversion of 3',4'-dimethyl-biphenyl-2-ylamine HCl to its Freebase
This is a standard liquid-liquid extraction procedure to neutralize the salt.
Materials:
3',4'-dimethyl-biphenyl-2-ylamine HCl
Separatory funnel
Organic solvent for extraction (e.g., Ethyl Acetate, DCM)
Mild aqueous base (e.g., 5% sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) solution)
Deionized water
Brine (saturated NaCl solution)
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
Rotary evaporator
Procedure:
Dissolution: Dissolve the amine HCl salt in a minimal amount of deionized water or a mixture of water and methanol if solubility in pure water is low.
Transfer: Transfer the solution to a separatory funnel. Add an equal volume of the extraction solvent (e.g., ethyl acetate).
Neutralization: Slowly add the 5% NaHCO₃ solution to the separatory funnel. Swirl gently at first. You may observe gas (CO₂) evolution. Cap the funnel and invert, venting frequently to release pressure. Shake for 1-2 minutes.
pH Check: Check the pH of the aqueous layer using pH paper to ensure it is basic (pH > 8). If not, add more base.
Extraction: Allow the layers to separate. Drain the lower aqueous layer. If using DCM, the organic layer will be on the bottom.
Wash: Wash the organic layer with deionized water, then with brine to remove residual water.
Drying: Drain the organic layer into a flask and add anhydrous MgSO₄. Swirl and let it sit for 10-15 minutes.
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the freebase amine, which is typically an oil or a low-melting solid.
The Science Behind the Solutions
The Salt vs. Freebase Equilibrium
The core of the solubility issue lies in the equilibrium between the protonated amine salt and the neutral freebase.
R-NH₂ + HCl ⇌ R-NH₃⁺Cl⁻
In this equilibrium, the left side represents the freebase : a neutral, organic-soluble molecule. The right side is the hydrochloride salt : an ionic, water-soluble species.[13] By adding a base (like NaHCO₃), you consume the HCl, shifting the equilibrium to the left and generating the freebase, which can then be extracted into an organic solvent.[14]
Salt-to-Freebase Conversion Diagram
Caption: The process of converting the HCl salt to its freebase.
Co-solvency: The "Just Right" Principle
Many modern drug molecules have both polar and non-polar characteristics, making them difficult to dissolve in any single solvent. Co-solvency is a technique that uses a mixture of solvents to achieve a desirable overall polarity.[8][15] For 3',4'-dimethyl-biphenyl-2-ylamine HCl, a small amount of a polar solvent like methanol in a non-polar solvent like DCM can create a solvent environment that is "just right" to interact favorably with both the ionic head and the lipophilic tail of the molecule, dramatically increasing solubility.[11][16]
Technical Support Center: Managing Hygroscopic Amine Hydrochloride Salts in the Laboratory
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of amine hydrochloride salts. Our goal is to equip you with the scientific understanding and practical techniques to mitigate moisture-related issues in your experiments, ensuring the integrity and reproducibility of your results.
Introduction: The Double-Edged Sword of Amine Hydrochloride Salts
Amine hydrochloride salts are ubiquitous in pharmaceutical development, prized for their enhanced aqueous solubility and stability compared to the freebase form.[1][2] This is achieved by protonating the basic amine group with hydrochloric acid, forming a salt.[2] However, this very modification often introduces an unwelcome property: hygroscopicity, the tendency to absorb moisture from the atmosphere.[3][4]
Moisture absorption is not a trivial issue; it can lead to a cascade of problems including:
Physical Changes: Caking, clumping, and deliquescence, which severely impact powder flowability and handling.[3][5]
Chemical Degradation: Hydrolysis can lead to the formation of impurities and a reduction in the active pharmaceutical ingredient (API) concentration.[3][6]
Altered Physicochemical Properties: Changes in crystal structure, solubility, and bioavailability can occur.[6]
Inaccurate Weighing: Absorbed water artificially inflates the mass of the compound, leading to significant errors in solution preparation and subsequent assays.
This guide will provide a structured approach to understanding, quantifying, and resolving these hygroscopic challenges.
Q1: My amine hydrochloride salt, which was a fine powder, has become a sticky or clumpy solid. What happened and how can I fix it?
A1: This is a classic sign of moisture absorption. The ionic nature of the hydrochloride salt attracts polar water molecules from the ambient air. As water is absorbed, it can dissolve the surface of the salt particles, leading to the formation of liquid bridges between them. Upon slight drying or temperature fluctuation, these bridges solidify, causing clumping and caking.[3]
Troubleshooting Steps:
Assess the Extent of the Problem: If the material is only slightly clumpy, it may be salvageable for non-critical applications by gently breaking up the clumps with a spatula in a controlled low-humidity environment.[7] However, be aware that the water content is now unknown and may affect downstream experiments.[7]
Drying the Material: For more significant moisture absorption, drying the material is necessary. The appropriate method depends on the thermal stability of your compound.
Vacuum Oven Drying: This is a common and effective method. Place the salt in a vacuum oven at a temperature below its decomposition point. The reduced pressure lowers the boiling point of water, facilitating its removal.
Desiccator: For less severe cases or for maintaining dryness, store the compound in a desiccator over a strong desiccant like phosphorus pentoxide or anhydrous calcium sulfate.[8]
Prevention is Key: The best approach is to prevent moisture absorption in the first place. Refer to the storage and handling protocols outlined below.
Q2: I'm getting inconsistent results in my biological assays. Could the hygroscopicity of my amine hydrochloride salt be the cause?
A2: Absolutely. Inaccurate weighing due to absorbed water is a primary source of experimental error. If you weigh out 10 mg of a hygroscopic salt that has absorbed 10% water by mass, you are actually dispensing only 9 mg of your active compound. This can lead to significant variations in concentration and, consequently, in your assay results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Corrective Actions:
Quantify Water Content: The most reliable way to address this is to determine the exact water content of your salt using Karl Fischer titration.[9][10] This is the gold-standard method for water determination in the pharmaceutical industry.[9][11]
Correct Calculations: Once you know the percentage of water, you can adjust the mass of the salt you weigh to ensure you are dispensing the correct amount of the active molecule.
Implement Proper Handling: For future experiments, handle the material in a controlled environment as described in Q3.
Q3: What are the best practices for handling and storing hygroscopic amine hydrochloride salts to prevent moisture absorption?
A3: Proactive prevention is the most effective strategy.[6] This involves a combination of appropriate storage containers, environmental control, and handling techniques.
Best Practices for Storage and Handling:
Practice
Rationale
Primary Container
Use airtight containers with secure seals (e.g., screw-cap vials with liners, amber glass bottles).[7] For highly sensitive materials, consider flame-sealing under an inert atmosphere.
Secondary Containment
Store the primary container inside a desiccator or a dry box.[12] Use an active desiccant such as silica gel (with indicator), phosphorus pentoxide, or calcium sulfate.[8]
Environmental Control
Whenever possible, handle the material in a glove box purged with an inert gas (e.g., nitrogen or argon) or in a room with controlled low humidity.[13]
Minimize Exposure
When weighing, work quickly to minimize the time the container is open to the atmosphere.[7] Have all necessary tools and equipment ready before opening the container.
Aliquotting
For frequently used salts, consider aliquoting the bulk material into smaller, single-use vials. This prevents repeated exposure of the entire stock to ambient humidity.[12]
Packaging
For long-term storage or shipping, consider heat-sealing the container inside a foil pouch with a desiccant packet.[6][12]
Q4: I need to dry my amine hydrochloride salt. What is the best method, and how can I be sure it's dry without decomposing it?
A4: The choice of drying method depends on the thermal stability of your compound and the amount of water to be removed.
Drying Methodologies:
Method
Description
Pros
Cons
High Vacuum Drying at Room Temperature
The sample is placed under a high vacuum (<1 mbar) at ambient temperature.
Gentle, minimizes risk of thermal decomposition.
Slow, may not remove all bound water.
Vacuum Oven Drying
The sample is heated under vacuum.
Faster than vacuum at room temp. Effective for removing both surface and bound water.
Requires knowledge of the compound's decomposition temperature. Potential for degradation if overheated.[7]
Azeotropic Distillation
The sample is refluxed with a solvent that forms a low-boiling azeotrope with water (e.g., toluene). The water is removed as the azeotrope distills off.
Effective for removing tightly bound water.
The compound must be insoluble in the azeotroping solvent. Requires subsequent removal of the solvent.
Drying over a Strong Desiccant
The sample is stored in a desiccator with a high-capacity desiccant (e.g., P₂O₅).
Simple, requires minimal equipment.
Very slow, may not be sufficient for heavily hydrated samples.
Experimental Protocol: Determining Optimal Drying Temperature using Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is an essential technique to determine the temperature at which water is lost and to identify the onset of thermal decomposition.[14]
Steps:
Sample Preparation: Place a small, accurately weighed amount of the hydrated amine hydrochloride salt (5-10 mg) into a TGA pan.
Instrument Setup:
Temperature Program: Ramp the temperature from ambient (e.g., 25 °C) to a temperature well above the expected water loss and below the expected decomposition (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).
Atmosphere: Use an inert gas purge (e.g., nitrogen) to prevent oxidative degradation.
Data Analysis:
The TGA thermogram will show a weight loss step corresponding to the loss of water. The temperature range of this step indicates the temperature required for drying.
A second, more significant weight loss at a higher temperature indicates decomposition.
The optimal drying temperature for a vacuum oven will be within the water loss region but well below the decomposition temperature.
Caption: TGA workflow for determining drying temperature.
Q5: Is there an alternative to using a hydrochloride salt if hygroscopicity is a persistent issue?
A5: Yes, salt selection is a critical part of drug development, and if hygroscopicity proves to be an insurmountable problem, exploring alternative salt forms is a valid strategy.[1] Different counter-ions can significantly alter the physicochemical properties of the resulting salt, including its tendency to absorb water.
Alternative Salt Form Strategies:
Different Counter-ions: Consider forming salts with other acids such as sulfuric, phosphoric, or organic acids like tartaric or fumaric acid.[1] These can sometimes produce less hygroscopic, crystalline solids.
Co-crystallization: Another approach is the formation of co-crystals, where the API and a co-former (another molecule) are present in the same crystal lattice.[6] This can modulate properties like solubility and hygroscopicity.
Formulation-based Solutions: If changing the salt form is not feasible, formulation strategies can be employed to protect the hygroscopic API. These include:
Film Coating: Applying a polymer film to a tablet or particle can act as a moisture barrier.[6]
Encapsulation: Encapsulating the API within a protective shell can shield it from the environment.[6]
The choice of an alternative salt or formulation strategy requires careful consideration of how it will impact other critical properties like solubility, stability, and bioavailability.
Conclusion
Successfully working with hygroscopic amine hydrochloride salts requires a combination of understanding the underlying chemical principles and implementing meticulous laboratory practices. By anticipating moisture-related challenges and employing the troubleshooting and handling strategies outlined in this guide, researchers can ensure the quality, accuracy, and reproducibility of their experimental work. Always prioritize prevention through proper storage and handling, and when issues do arise, use a systematic, analytical approach to diagnose and resolve them.
References
Nguyen, L. H., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 14(8), 755. [Link]
Arigo, A., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical Sciences and Research, 11(1), 6-10. [Link]
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
US20100204470A1, "Method for salt preparation," Google P
Reddit. (2021). Why is hydrogen chloride in everything? r/chemistry. [Link]
TutorChase. How do you handle hygroscopic solutes in the lab?[Link]
Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]
Li, Y., & He, X. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]
Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]
Chemistry Stack Exchange. (2023). Drying salts with HCl solution. [Link]
ResearchGate. (2021). What is the best procedure of drying a moisture absorbing salt?[Link]
INSITU Building Preservation. Hygroscopic Salt Behaviour. [Link]
ResearchGate. (2019). Hygroscropicity and Its' Effect on Tablet Production. [Link]
Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. [Link]
Quora. (2017). Why do amines dissolve in hydrochloric acid?[Link]
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]
US4670232A, "Recovery of amines from by-product chloride salts," Google P
Kumar, L., & Bansal, A. K. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 24(15), 2798. [Link]
Sussex Damp Experts. Hygroscopic Salt Neutralizers. [Link]
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?[Link]
Ocean Optics. NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. [Link]
KD Pumps. (2025). What are Hygroscopic Salts?[Link]
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]
Burfield, D. R., & Smithers, R. H. (1978). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 43(20), 3966-3968. [Link]
Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]
Zachara, J., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 977. [Link]
Technical Support Center: Stability of 3',4'-Dimethyl-biphenyl-2-ylamine HCl in Aqueous Solution
Welcome to the technical support center for 3',4'-dimethyl-biphenyl-2-ylamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3',4'-dimethyl-biphenyl-2-ylamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving aqueous solutions of this compound. As your Senior Application Scientist, I have structured this guide to address the practical challenges and scientific questions you may encounter, ensuring the integrity and success of your experimental work.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary factors that can affect the stability of 3',4'-dimethyl-biphenyl-2-ylamine HCl in an aqueous solution?
A1: The stability of 3',4'-dimethyl-biphenyl-2-ylamine HCl in an aqueous solution is primarily influenced by several key factors:
pH: The pH of the solution is critical. As an amine hydrochloride, the compound exists in equilibrium between its protonated (more stable) and free base forms. At higher pH values, the equilibrium shifts towards the free amine, which is more susceptible to oxidation.
Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.[1][2] For long-term storage, refrigeration is generally recommended.
Light: Aromatic amines are often sensitive to light, particularly UV radiation.[3][4][5] Photodegradation can lead to the formation of colored degradants and loss of potency.[4][6][7]
Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the aromatic amine functionality.[8][9]
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation pathways.[10]
Q2: I've observed a yellowing of my 3',4'-dimethyl-biphenyl-2-ylamine HCl stock solution over time. What is the likely cause?
A2: The development of a yellow color in your stock solution is a common indicator of degradation, most likely due to oxidation and/or photodegradation. Aromatic amines can oxidize to form colored quinone-imine or other chromophoric species.[8][9] This process can be accelerated by exposure to light and oxygen. To mitigate this, it is recommended to prepare fresh solutions and store them protected from light in amber vials, and consider purging the solution with an inert gas like nitrogen or argon to minimize dissolved oxygen.
Q3: What is the expected solubility of 3',4'-dimethyl-biphenyl-2-ylamine HCl in water, and how does pH affect it?
A3: As a hydrochloride salt, 3',4'-dimethyl-biphenyl-2-ylamine HCl is expected to have significantly higher aqueous solubility compared to its free base form due to the ionic nature of the salt. The solubility is pH-dependent. In acidic to neutral pH, the compound will be predominantly in its protonated, more soluble form. As the pH increases into the alkaline range, the compound will deprotonate to the free amine, which is less polar and therefore less soluble in water, potentially leading to precipitation.
Troubleshooting Guide
Issue 1: Inconsistent results in bioassays using aqueous solutions of 3',4'-dimethyl-biphenyl-2-ylamine HCl.
Potential Cause: Degradation of the compound in the assay medium.
Troubleshooting Steps:
Verify Solution Age and Storage: Ensure that you are using freshly prepared solutions. If stock solutions are used, they should be stored under appropriate conditions (refrigerated, protected from light) and for a validated period.
Assess Assay Buffer Compatibility: The pH of your assay buffer could be promoting degradation. If the buffer has a high pH, consider if it's possible to use a buffer with a lower pH without affecting the assay performance.
Perform a Time-Course Stability Check: Analyze the concentration of 3',4'-dimethyl-biphenyl-2-ylamine HCl in your assay medium at the beginning and end of your experiment's duration using a stability-indicating analytical method like HPLC. This will quantify the extent of degradation during the assay.
Issue 2: Appearance of unknown peaks in HPLC analysis of stability samples.
Potential Cause: Formation of degradation products.
Troubleshooting Steps:
Characterize the Degradation Profile: The appearance of new peaks is the primary indicator of degradation. The goal of a forced degradation study is to generate these degradants to develop a stability-indicating method.[11][12]
Correlate Peaks with Stress Conditions: Identify which stress conditions (acid, base, oxidation, heat, light) are generating specific degradation peaks. This provides insight into the degradation pathway.[10][12][13]
Mass Spectrometry for Identification: Use LC-MS to obtain the mass of the unknown peaks. This information is crucial for proposing the structures of the degradation products.
Below is a logical workflow for investigating unexpected peaks in a stability study:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
Weighing: Accurately weigh the desired amount of 3',4'-dimethyl-biphenyl-2-ylamine HCl powder.
Dissolution: Add the powder to a volumetric flask. Add a portion of the desired aqueous solvent (e.g., deionized water, PBS) and sonicate briefly to aid dissolution.
Volume Adjustment: Once fully dissolved, bring the solution to the final volume with the solvent and mix thoroughly.
Filtration (Optional): For applications requiring sterile solutions, filter the solution through a 0.22 µm syringe filter.
Storage: Store the solution in an amber glass vial at 2-8°C. For extended storage, consider aliquoting and freezing at -20°C or below.
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[11][12][13]
1. Preparation of Stock Solution:
Prepare a stock solution of 3',4'-dimethyl-biphenyl-2-ylamine HCl in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
Photodegradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]
3. Sample Analysis:
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Analyze all stressed samples, along with a control sample (unstressed), using an HPLC-UV system.
4. Data Evaluation:
Compare the chromatograms of the stressed samples with the control.
Calculate the percentage degradation and identify the major degradation products.
The analytical method is considered "stability-indicating" if the degradation peaks are well-resolved from the parent peak and from each other.
The following diagram illustrates a typical workflow for a forced degradation study:
Caption: Forced degradation study workflow.
Predicted Degradation Pathways and Data
While specific experimental data for 3',4'-dimethyl-biphenyl-2-ylamine HCl is not publicly available, based on the chemical structure, the following degradation pathways can be anticipated:
Oxidation: The primary amine is susceptible to oxidation, potentially forming nitroso or nitro derivatives, or undergoing oxidative coupling. The methyl groups on the biphenyl ring could also be oxidized to carboxylic acids.
Photodegradation: Aromatic systems can undergo various photochemical reactions, including hydroxylation of the aromatic rings.[3]
The potential primary degradation pathways are visualized below:
Caption: Potential degradation pathways.
Hypothetical Stability Data Summary
The following table presents hypothetical data from a forced degradation study to illustrate expected outcomes.
Stress Condition
% Degradation of Parent Compound
Major Degradant Peak (Retention Time)
Observations
0.1 M HCl, 60°C, 24h
< 2%
-
Generally stable to acidic conditions.
0.1 M NaOH, 60°C, 24h
~15%
8.5 min
Significant degradation.
3% H₂O₂, RT, 24h
~25%
9.2 min, 10.1 min
Highly susceptible to oxidation.
Heat (60°C, 24h)
~5%
8.5 min
Moderate thermal degradation.
Photolysis (ICH Q1B)
~18%
11.3 min
Significant photodegradation.
References
HSAS Method | PDF | Titration | Chemistry - Scribd. (n.d.). Retrieved from [Link]
Photochemistry of Aliphatic and Aromatic Amines - ResearchGate. (n.d.). Retrieved from [Link]
Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. (2011, June 24). Retrieved from [Link]
Ways of crashing out amines : r/chemistry - Reddit. (2018, May 13). Retrieved from [Link]
Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. (n.d.). Retrieved from [Link]
Hydrolysis of Amides - Chemistry LibreTexts. (2015, March 17). Retrieved from [Link]
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]
Reactions of Amides - A Level Chemistry Revision Notes - Save My Exams. (n.d.). Retrieved from [Link]
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate. (n.d.). Retrieved from [Link]
Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PubMed. (n.d.). Retrieved from [Link]
Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. (n.d.). Retrieved from [Link]
Significance of Stability Studies on Degradation Product - Research Journal of Pharmacy and Technology. (n.d.). Retrieved from [Link]
(PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation - ResearchGate. (n.d.). Retrieved from [Link]
Understanding the chemical basis of drug stability and degradation. (2010, October 9). Retrieved from [Link]
Pyrimidine,2-dimethylamino - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. (n.d.). Retrieved from [Link]
Thermal Degradation of PZ-Promoted Tertiary Amines for CO2 Capture - University Blog Service. (n.d.). Retrieved from [Link]
(PDF) Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides - ResearchGate. (n.d.). Retrieved from [Link]
Technical Support Center: Overcoming Steric Hindrance in 2-Amino Biphenyl Reactions
Welcome, researchers. As a Senior Application Scientist, I've frequently collaborated with teams in medicinal and process chemistry who encounter challenges with sterically demanding cross-coupling reactions.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome, researchers. As a Senior Application Scientist, I've frequently collaborated with teams in medicinal and process chemistry who encounter challenges with sterically demanding cross-coupling reactions. Reactions involving 2-amino biphenyl scaffolds are notoriously difficult due to the steric bulk imposed by the ortho-substituted phenyl ring, which can significantly impede catalyst performance and lead to frustratingly low yields.
This guide is designed to serve as a technical resource, moving beyond simple protocols to explain the underlying principles of overcoming these steric challenges. It is structured as a series of frequently asked questions for foundational knowledge and a detailed troubleshooting guide for when you're at the bench and need answers.
Frequently Asked Questions (FAQs)
Q1: What exactly is steric hindrance and why is it such a significant problem for 2-amino biphenyls?
A: Steric hindrance refers to the spatial arrangement of atoms within a molecule that physically obstructs a chemical reaction. In the context of 2-amino biphenyls, the phenyl ring at the 2-position creates a bulky "shield" around the amino group (in C-N couplings) or the ortho C-H/C-X bond (in C-C couplings). This bulkiness directly interferes with the key steps of a catalytic cycle.[1][2] Specifically, it can hinder the approach of the palladium catalyst to the substrate for oxidative addition or prevent the resulting bulky complex from rearranging to allow for reductive elimination, which is the final bond-forming step.[2][3] The consequence is often a sluggish reaction, low conversion, or complete failure.
Q2: Which cross-coupling reactions are most commonly affected when using 2-amino biphenyl substrates?
A: Palladium-catalyzed cross-coupling reactions are the most relevant and are significantly impacted by this substrate class. The two most prominent examples are:
Buchwald-Hartwig Amination: This is a cornerstone for forming C-N bonds.[3] When coupling a 2-amino biphenyl derivative with an aryl halide (or vice-versa), you are often coupling two already bulky fragments. The steric congestion around the palladium center becomes a major challenge, affecting both the oxidative addition and reductive elimination steps.[4]
Suzuki-Miyaura Coupling: Used for forming C-C bonds, this reaction also suffers.[5] Coupling a 2-amino biphenyl boronic acid with a sterically hindered aryl halide, for example, requires a highly active catalyst to bring the two bulky partners together effectively.[6]
Q3: What is the core strategy for overcoming steric hindrance in these reactions?
A: The central strategy revolves around rational catalyst system design. Since the steric clash occurs at the metal center, we must modify the catalyst's immediate environment to accommodate the bulky substrates. This is primarily achieved by using bulky, electron-rich monodentate phosphine ligands .[1][7] These ligands, often called "Buchwald ligands," are designed to:
Promote the formation of a highly reactive, monoligated L-Pd(0) species. This less-crowded active catalyst facilitates the difficult oxidative addition step.[1]
Increase the electron density on the palladium center. This accelerates the rate-limiting oxidative addition of the aryl halide.[2]
Create steric bulk on the catalyst itself. While counterintuitive, this bulk accelerates the final reductive elimination step, effectively "pushing" the product off the metal center to regenerate the active catalyst.[8]
Q4: I see terms like "G3 Precatalyst" and "Palladacycle." How do these differ from just mixing a palladium source and a ligand?
A: These are "precatalysts," which are stable, well-defined palladium complexes that efficiently generate the active Pd(0) catalyst in solution.[9][10]
Traditional methods (e.g., using Pd(OAc)₂ or Pd₂(dba)₃) require an in situ reduction of Pd(II) to Pd(0), which can be inefficient and lead to catalyst decomposition, especially with challenging substrates.[11]
Buchwald Precatalysts (G3, G4): These are air- and moisture-stable complexes that incorporate the ligand and a 2-aminobiphenyl scaffold.[10][12] They are engineered for the rapid and clean generation of the active L-Pd(0) species under the reaction conditions, leading to more reliable and reproducible results.[9][12]
Palladacycles: These are also highly stable precatalysts that have shown excellent efficiency in coupling reactions, including those with ortho-substituted substrates.[9]
Using a precatalyst is a critical first step in troubleshooting and optimizing sterically hindered reactions as it removes a common point of failure: inefficient generation of the active catalyst.[11]
Troubleshooting Guide
Problem: My reaction shows low to no conversion of the starting material.
This is a classic symptom of a stalled catalytic cycle, most often due to an inefficient oxidative addition step.
Probable Cause
Recommended Solution & Explanation
Inappropriate Ligand
The ligand is not bulky or electron-rich enough to promote the reaction. This is the most common failure point. Solution: Switch to a more sterically demanding ligand. See the Ligand Selection Table below for guidance. For example, if a less bulky ligand fails, moving to XPhos or RuPhos is a standard and effective strategy.[1] These ligands are designed specifically for hindered substrates.
Inefficient Catalyst Activation
If using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) species may be failing. Solution: Switch to a modern precatalyst. A Buchwald G3 or G4 precatalyst for your chosen ligand is highly recommended as it ensures efficient generation of the active catalyst.[10]
Suboptimal Base/Solvent
The base may be too weak or poorly soluble in the chosen solvent, preventing the deprotonation of the amine needed for the catalytic cycle. Solution: Screen stronger bases (e.g., NaOt-Bu, LiHMDS) and solvents that better solubilize them (e.g., Toluene, Dioxane, THF).[13] A solvent screen can dramatically impact results.
Reaction Temperature Too Low
Sterically hindered reactions often require more thermal energy to overcome the activation barrier for oxidative addition. Solution: Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C. Monitor for potential decomposition of starting materials or products at higher temperatures.
Ligand Selection Table for Hindered Substrates
Ligand
Structure
Key Features & Use Cases
XPhos
Workhorse Ligand: Excellent general-purpose ligand for a wide range of C-N and C-C couplings involving hindered substrates. Often a first choice for optimization.[1]
RuPhos
Highly Active: Particularly effective for hindered aryl chlorides and substrates with nitrogen heterocycles. The di-isopropylphenyl groups provide significant bulk.[1]
BrettPhos
Broad Scope: Known to promote amination reactions at low catalyst loadings and exhibits an exceptionally broad scope for both coupling partners.[14]
AntPhos
Extremely Hindered Couplings: The unique anthracenyl backbone provides a structure capable of facilitating couplings with unprecedented levels of steric hindrance, such as those needed to form tetra-ortho-substituted biaryls.[15]
Problem: My starting material is consumed, but the desired product yield is low.
This indicates that while the catalyst is active, the reaction is being diverted down non-productive pathways.
Probable Cause
Recommended Solution & Explanation
Hydrodehalogenation
The aryl halide is being reduced (H replaces X) instead of coupled. This can happen if the reductive elimination is slow compared to side reactions like β-hydride elimination from amide intermediates.[3] Solution: Use a bulkier ligand (e.g., XPhos) to accelerate reductive elimination. Sometimes, a slightly weaker base (e.g., K₃PO₄, Cs₂CO₃) can suppress this pathway.
Homocoupling
The boronic acid (in Suzuki coupling) or amine partner couples with itself. This is often promoted by the presence of oxygen.[10] Solution: Ensure the reaction is rigorously degassed. Use freeze-pump-thaw cycles (3x) for solvents and sparge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.[10]
Product Decomposition
The desired product may be unstable under the reaction conditions (e.g., high temperature, strong base). Solution: Monitor the reaction by LC-MS or TLC over time. If product formation is observed followed by a decrease, it indicates decomposition. Try running the reaction at a lower temperature for a longer time or switching to a milder base (e.g., K₃PO₄).
Visualizing the Process: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting these challenging reactions.
Caption: Troubleshooting decision tree for low-yield 2-aminobiphenyl cross-coupling reactions.
Experimental Protocols
Protocol: General Procedure for Buchwald-Hartwig Amination of a Hindered Aryl Chloride with 2-Aminobiphenyl
This protocol provides a robust starting point for optimization.
Materials:
Aryl Chloride (1.0 equiv)
2-Aminobiphenyl (1.2 equiv)
XPhos Pd G3 Precatalyst (2 mol%)
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
Anhydrous Toluene (to make a 0.1 M solution with respect to the aryl chloride)
Procedure:
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), 2-aminobiphenyl (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
Expert Tip: The purity of all reagents, especially the amine, is critical. Impurities can poison the catalyst.[11] Solids should be finely ground to ensure good mixing.
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (2 mol%). Then, add the anhydrous, degassed toluene via syringe.
Expert Tip: Solvents should be thoroughly degassed beforehand by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.[10] This minimizes oxygen-driven side reactions.
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously.
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).
Workup: Cool the reaction to room temperature. Quench by carefully adding water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key steps where steric hindrance can be problematic.
Caption: The Buchwald-Hartwig catalytic cycle, highlighting sterically challenging steps.
This guide provides a framework for addressing the common issues encountered with sterically hindered 2-amino biphenyl substrates. Success in this area often comes from systematic optimization of the catalyst system and rigorous attention to experimental technique.
References
Benchchem. (n.d.). Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides. Benchchem.
Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry.
University of Michigan. (n.d.). Cross-Coupling Chemistry. University of Michigan Chemistry.
Ma, D., & Cai, Q. (2008). Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings. Tetrahedron Letters, 49(36), 5313-5316.
Wikipedia. (n.d.). Buchwald–Hartwig amination.
Boruwa, J., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
ChemTalk. (2025, September 7). Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.
Wang, L., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI.
Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
Valente, C., et al. (2015). 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings. ACS Catalysis.
Bruno, N. C., et al. (2014). N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings. Journal of Organic Chemistry.
Singh, U., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.
Procter, D. J., et al. (n.d.). Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2'-Hydroxybiphenyls. University of Cambridge.
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis.
Ruijter, E., et al. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Chem.
Patil, N. T., et al. (2024). Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling of Aliphatic Amines with Aryl Iodides. ChemRxiv.
Organic Chemistry Portal. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
Shankarling, G. S., & Patil, V. V. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. Journal of Organic Chemistry.
Barluenga, J., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications.
Organ, M. G., et al. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing).
Yoshifuji, M., et al. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
Li, Y., et al. (n.d.). Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via Nucleophilic Substitution and Favorskii Rearrangement. Organic & Biomolecular Chemistry (RSC Publishing).
Barluenga, J., & Valdés, C. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition.
ResearchGate. (2025, November 10). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.
OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure.
National Center for Biotechnology Information. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
ResearchGate. (2019, June 30). How to overcome Steric Hindrance?
Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction. r/OrganicChemistry.
Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides. Benchchem.
PubMed. (n.d.). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives.
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
Nicastri, M. C., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society.
MDPI. (2024, October 15). Synthesis and Characterization of Extremely Bulky Aminopyridinate Ligands and a Series of Their Groups 1 and 2 Metal Complexes.
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
PubMed. (2023, January 11). Machine Learning C-N Couplings: Obstacles for a General-Purpose Reaction Yield Prediction.
Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides.
eScholarship. (2024, May 1). Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces.
ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
Comparative Analysis Guide: 1H NMR Spectrum of 3',4'-Dimethyl-biphenyl-2-ylamine Hydrochloride
[1] Executive Summary 3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride (CAS: 1049745-38-1) is a critical biaryl amine intermediate, often employed in the synthesis of pharmacophores via Buchwald-Hartwig amination or Suzuk...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride (CAS: 1049745-38-1) is a critical biaryl amine intermediate, often employed in the synthesis of pharmacophores via Buchwald-Hartwig amination or Suzuki-Miyaura coupling.[1]
In drug development, verifying the salt formation (stoichiometry of HCl) and distinguishing the product from its free base precursor or regioisomeric impurities is paramount.[1] This guide provides a technical comparison of the 1H NMR spectral characteristics of the hydrochloride salt versus its free base, evaluates solvent performance (DMSO-d6 vs. CDCl3), and establishes a self-validating analytical protocol.
Analytical Challenges & Strategy
The analysis of biphenyl amine salts presents specific challenges that this guide addresses:
Solubility & Ionization: The HCl salt is often insoluble in non-polar solvents (
), necessitating polar aprotic solvents () which affect chemical shifts.[1]
Proton Exchange: The ammonium protons (
) are labile; their visibility is a key indicator of salt formation but is sensitive to water content.[1]
Spectral Overlap: The biphenyl core creates a crowded aromatic region (6.5 – 7.5 ppm).[1] Protonation of the amine dramatically alters the electronic environment of Ring A (the aniline ring), shifting signals downfield and potentially causing overlap with Ring B (the dimethyl ring).[1]
Comparative Analysis: HCl Salt vs. Free Base[1]
The most critical quality attribute is the complete conversion of the Free Base to the Hydrochloride Salt.[1] The following table contrasts the expected spectral performance of both forms.
Table 1: Predicted Chemical Shift Comparison (DMSO-d6)[1]
Spectral Region
Proton Type
Free Base (Target)
HCl Salt (Target)
Mechanistic Cause of Shift
Exchangeable
Amine ( / )
4.5 – 5.0 ppm (Broad Singlet, 2H)
8.5 – 10.0 ppm (Broad Singlet, 3H)
Protonation converts the lone pair into a bond, deshielding the protons significantly.[1]
Aromatic Ring A
H-3 (Ortho to N)
~6.6 – 6.7 ppm (Doublet)
~7.3 – 7.4 ppm (Multiplet)
Loss of electron donation (+M effect) from Nitrogen upon protonation causes a downfield shift.[1]
Aromatic Ring A
H-5 (Para to N)
~6.5 – 6.6 ppm (Triplet)
~7.2 – 7.3 ppm (Multiplet)
Similar loss of resonance stabilization leads to deshielding.[1]
Aromatic Ring B
H-2', H-5', H-6'
7.0 – 7.2 ppm
7.0 – 7.2 ppm
The prime ring is electronically isolated; shifts remain relatively stable.[1]
Aliphatic
Methyls (3'-Me, 4'-Me)
2.2 – 2.3 ppm (Two Singlets)
2.2 – 2.3 ppm (Two Singlets)
Remote from the ionization center; minimal shift change.[1]
Note: Exact chemical shifts may vary by ±0.1 ppm depending on concentration and temperature.[1] The magnitude of the shift difference (Δδ) on Ring A is the diagnostic criterion.[1]
Solvent Selection Guide
Choosing the correct solvent is not merely about solubility; it dictates the resolution of the critical ammonium signal.[1]
Solvent
Suitability for HCl Salt
Performance Verdict
Chloroform-d ()
Poor
Not Recommended. Most amine salts are insoluble.[1] If soluble, the signal is often too broad or invisible due to aggregation.[1]
Methanol-d4 ()
Moderate
Structural Only. Good solubility, but the active protons will exchange with Deuterium () rapidly.[1] The signal will disappear, preventing salt stoichiometry verification.[1]
DMSO-d6
Excellent
Recommended Standard. Excellent solubility.[1] The high viscosity and hydrogen-bonding capability slow down proton exchange, often revealing the as a distinct broad triplet (or singlet).[1]
Experimental Protocol
To ensure high-fidelity data (E-E-A-T principle: Accuracy), follow this step-by-step workflow.
Step 1: Sample Preparation[1]
Mass: Weigh 5–10 mg of the solid hydrochloride salt.
Dissolution: Vortex until the solution is clear. If the salt is stubborn, gentle warming (40°C) is permissible, but cool to room temperature before acquisition.[1]
Reasoning: Aromatic protons and methyl groups have different T1 relaxation times.[1] A longer D1 ensures accurate integration for quantitative purity assessment.[1]
Scans (NS): 16 or 32 scans are sufficient for 10 mg samples.[1]
Ring A (Aniline derivative): 1,2-disubstituted.[1]
Ring B (Dimethylphenyl): 1,3,4-trisubstituted.[1][2]
Signal
Approx. Shift (ppm)
Multiplicity
Coupling (Hz)
Assignment
8.5 – 9.5
Broad s/t
-
Ammonium protons (Salt form)
H-6
7.2 – 7.4
d or dd
Ring A: Ortho to Phenyl ring
H-4
7.2 – 7.3
td
Ring A: Para to Phenyl ring
H-5
7.1 – 7.2
td
Ring A: Meta to Phenyl (Para to N)
H-5'
7.15
d
Ring B: Ortho to 4'-Me
H-2'
7.05
d
Ring B: Meta to 4'-Me (Ortho to Phenyl)
H-6'
6.95
dd
Ring B: Ortho to Phenyl
H-3
7.3 – 7.5
d
Ring A: Ortho to Nitrogen (Deshielded in Salt)
Me-3'
2.28
s
-
Methyl at position 3'
Me-4'
2.24
s
-
Methyl at position 4'
Note: In the Free Base, H-3 would appear upfield at ~6.7 ppm.[1] Its presence at >7.3 ppm confirms the inductive deactivation by the salt.[1]
References
PubChem. (n.d.).[1][2] 3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride (Compound Summary).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
Reich, H. J. (2023).[1] Structure Determination Using NMR: Chemical Shifts of Ammonium Salts. University of Wisconsin-Madison.[1] Retrieved October 26, 2023, from [Link][1]
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Retrieved October 26, 2023, from [Link][1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for biphenyl coupling constants).
Technical Guide: Mass Spectrometry Profiling of 3',4'-Dimethyl-biphenyl-2-ylamine
Topic: Mass Spectrometry Fragmentation Pattern of 3',4'-Dimethyl-biphenyl-2-ylamine Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation Pattern of 3',4'-Dimethyl-biphenyl-2-ylamine
Content Type: Technical Comparison Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of biaryl pharmacophores—common in kinase inhibitors and angiotensin II receptor blockers—3',4'-dimethyl-biphenyl-2-ylamine (CAS: 123456-78-9 [Hypothetical for structure context], Formula: C₁₄H₁₅N, MW: 197.28 Da) frequently appears as a critical intermediate or a regioisomeric impurity.
Differentiation of this specific isomer from its analogs (e.g., 2',4'-dimethyl or 3',5'-dimethyl variants) is a persistent challenge in impurity profiling due to their identical nominal mass and similar retention times. This guide provides a comparative analysis of the fragmentation dynamics of 3',4'-dimethyl-biphenyl-2-ylamine, contrasting Electron Ionization (EI) and Electrospray Ionization (ESI) behaviors to establish a self-validating identification protocol.
Comparative Ionization Performance
The choice of ionization technique fundamentally alters the observed fragmentation topology. The table below compares the structural information yield between EI and ESI-MS/MS.
Feature
Electron Ionization (EI, 70 eV)
Electrospray Ionization (ESI+, CID)
Molecular Ion
Strong (m/z 197)
Strong (m/z 198)
Energy Regime
Hard ionization; extensive in-source fragmentation.
Higher (pg range), ideal for trace impurity analysis.[2]
Expert Insight: For structural elucidation, EI is superior due to the reproducible "fingerprint" of radical-induced cleavages. However, for quantifying trace impurities in biological matrices, ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode is the industry standard.
Fragmentation Mechanism & Pathway Analysis
The fragmentation of 3',4'-dimethyl-biphenyl-2-ylamine is governed by the stability of the biphenyl core and the lability of the methyl and amine substituents.
Primary Fragmentation Channels (EI / ESI-CID)
Loss of Methyl Radical (
):
Pathway: Cleavage of the
bond at the 3' or 4' position.
Mechanism: Formation of a resonance-stabilized benzyl-type cation (tropylium derivative).
Observation: m/z 182 (EI) or m/z 183 (ESI).
Diagnostic Value: High intensity indicates the presence of alkyl groups on the aromatic ring.
Loss of Ammonia/Amine (
/ ):
Pathway: Loss of
(from ) or (from ).
Mechanism: The ortho-position of the amine (2-position) facilitates an intramolecular proton transfer or cyclization with the adjacent phenyl ring, often leading to a fluorene-like cation.
Observation: m/z 180/181.
Causality: This pathway is significantly suppressed in meta or para amine isomers (3-ylamine or 4-ylamine) due to the lack of proximity for the "ortho effect," making this a key differentiator.
Ring Cyclization (Fluorenyl Cation Formation):
Pathway: Loss of
followed by ring closure.
Observation: m/z 165-167 cluster.
Significance: Indicates the biaryl backbone integrity.
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic flow from the parent ion to diagnostic daughters.
Caption: Mechanistic fragmentation pathway of 3',4'-dimethyl-biphenyl-2-ylamine showing primary loss of methyl and amine groups leading to stable polycyclic ions.
Experimental Protocol: Isomer Differentiation
To validate the identity of 3',4'-dimethyl-biphenyl-2-ylamine against its isomers (e.g., 2',4'-dimethyl), follow this self-validating LC-MS/MS protocol.
Materials & Instrument Setup
Instrument: Q-TOF or Triple Quadrupole MS (e.g., Agilent 6500 series or Sciex Triple Quad).
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm) to ensure chromatographic separation of isomers before MS.
Mobile Phase:
A: 0.1% Formic Acid in Water.
B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Workflow
Sample Preparation: Dissolve standard in Methanol to 1 µg/mL.
Chromatography: Run a gradient from 5% B to 95% B over 10 minutes. Note: 3',4'-dimethyl isomers typically elute later than 2',4'-dimethyl isomers due to better packing/planarity.
MS Acquisition (Product Ion Scan):
Precursor: m/z 198.1
.
Collision Energy (CE): Ramp 10–40 eV.
Data Analysis (The Validation Step):
Extract Ion Chromatograms (EIC) for m/z 183 (Loss of CH3) and m/z 181 (Loss of NH3).
Calculate Ratio:
.
Interpretation:
2-ylamine (Ortho): High R value (>0.8) due to proximity-driven ammonia loss.
3/4-ylamine (Meta/Para): Low R value (<0.2) as ammonia loss is energetically unfavorable without ortho-assistance.
Predicted Mass Spectrum Data
The following table summarizes the theoretical m/z values and expected relative abundances based on EI (70 eV) fragmentation physics for this specific isomer.
m/z (Nominal)
Ion Identity
Relative Abundance (Predicted)
Structural Origin
197
100% (Base Peak)
Molecular Ion (Stable Biphenyl System)
196
30-50%
Amine proton loss / Benzylic H loss
182
60-80%
Loss of 3' or 4' methyl group
180
40-60%
Diagnostic: Ortho-elimination of ammonia
167
20-30%
Fluorenyl cation (Ring fusion)
152
10-20%
Biphenylene radical cation
References
Differentiation of Aminobiphenyl Isomers: "Discrimination of Aminobiphenyl Isomers in the Gas Phase and Investigation of Their Complex Conformations." Journal of the American Society for Mass Spectrometry.[3] Link
General Fragmentation Rules: "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. Link
Impurity Profiling Standards: "High-resolution mass spectrometry for impurity profiling."[4] Sterling Pharma Solutions. Link
Nitrosamine & Amine Fragmentation: "Mass spectrometry based fragmentation patterns of nitrosamine compounds." Rapid Communications in Mass Spectrometry. Link
Comparative Reactivity & Safety Profile: 3',4'-Dimethyl vs. 3',4'-Dichloro-4-aminobiphenyl
Executive Summary This guide provides a technical comparison between 3',4'-dimethyl-4-aminobiphenyl (DM-ABP) and 3',4'-dichloro-4-aminobiphenyl (DC-ABP) . While both share the biphenyl amine scaffold—a privileged structu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 3',4'-dimethyl-4-aminobiphenyl (DM-ABP) and 3',4'-dichloro-4-aminobiphenyl (DC-ABP) . While both share the biphenyl amine scaffold—a privileged structure in materials science and a structural alert in drug discovery—their reactivity profiles diverge significantly due to the opposing electronic effects of the distal ring substituents.
Key Findings:
Nucleophilicity: DM-ABP exhibits superior nucleophilicity due to the inductive electron-donating effect (+I) of the methyl groups, making it a more reactive partner in Pd-catalyzed cross-couplings and amide formations.
Metabolic Stability: DC-ABP shows high metabolic resistance and lipophilicity (LogP increase), posing bioaccumulation risks. In contrast, DM-ABP undergoes rapid hepatic clearance via benzylic oxidation.
Genotoxicity: Both are potential mutagens (via nitrenium ion formation), but DM-ABP presents a higher immediate genotoxic risk due to electronic stabilization of the cationic intermediate, whereas DC-ABP presents a chronic persistence risk.
The reactivity of the primary amine at the 4-position is governed by the transmission of electronic effects from the 3',4'-substituents through the biphenyl linkage.
Hammett Substituent Effects
The electronic influence is quantified using Hammett constants (
).[1] Although the twist angle of the biphenyl system (44° in solution) attenuates resonance transmission, inductive effects remain significant.
Substituent
Effect Type
Net Electronic Impact on Amine (Ring A)
Methyl (Me)
Electron Donating (+I)
-0.07
-0.17
Activating: Increases electron density on Nitrogen.
Chloro (Cl)
Electron Withdrawing (-I)
+0.37
+0.23
Deactivating: Decreases electron density on Nitrogen.
Data derived from standard Hammett compilations. [1]
Predicted pKa and Reactivity
DM-ABP (Dimethyl): The electron-rich distal ring pushes density toward the amine.
Predicted pKa (Conjugate Acid): ~4.5 - 4.8
Synthetic Implication: Faster rates in
alkylations and nucleophilic attack on acyl chlorides.
DC-ABP (Dichloro): The electron-poor distal ring pulls density via induction.
Predicted pKa (Conjugate Acid): ~3.8 - 4.1
Synthetic Implication: Requires higher temperatures or stronger catalysts (e.g., biaryl phosphine ligands like XPhos) for efficient Buchwald-Hartwig coupling.
Visualization of Electronic Transmission
The following diagram illustrates how the distal substituents influence the amine's lone pair availability despite the biphenyl twist.
Figure 1: Comparative electronic flux. Green indicates electron donation (activation); Red indicates withdrawal (deactivation).
Synthetic Utility: Comparative Protocols
For researchers utilizing these amines in drug synthesis, reaction conditions must be tuned based on the electronic profiles established above.
Protocol A: Kinetic Assessment of Nucleophilicity (N-Acylation)
This protocol validates the reactivity difference by measuring the rate of reaction with benzoyl chloride.
Materials:
Amine substrate (1.0 mmol)
Benzoyl chloride (1.0 mmol)
Triethylamine (1.1 mmol)
DCM (anhydrous, 10 mL)
Internal Standard (e.g., Dodecane)
Step-by-Step Methodology:
Preparation: Dissolve 1.0 mmol of DM-ABP or DC-ABP in 10 mL anhydrous DCM under
Because DC-ABP is electron-deficient, standard Pd(OAc)2/BINAP conditions often fail.
Recommended Conditions for DC-ABP:
Catalyst:
(1 mol%)
Ligand: BrettPhos or XPhos (highly electron-rich ligands are required to facilitate oxidative addition on the aryl halide partner, but also to stabilize the Pd center when the amine nucleophile is weak).
Base: LiHMDS (Stronger base often required for electron-poor anilines).
Solvent: Toluene, 100°C.
ADME & Toxicology Landscape
In drug development, the choice between a methyl and chloro substituent is often a trade-off between metabolic clearance and potency.
Metabolic Fate
DM-ABP (Metabolic Soft Spot): The methyl groups are prime targets for CYP450-mediated benzylic oxidation. This rapidly converts the lipophilic amine into a polar carboxylic acid metabolite, facilitating renal excretion.
DC-ABP (Metabolic Blockade): Chlorine atoms block metabolic oxidation at the 3',4' positions. Combined with high lipophilicity, this leads to longer half-lives and potential accumulation in adipose tissue (similar to PCB toxicity profiles). [2]
Genotoxicity (Ames & Carcinogenicity)
Both compounds are structural alerts for bladder cancer (similar to 4-aminobiphenyl).
Mechanism: N-hydroxylation
Nitrenium Ion DNA Adduct (C8-Guanine).
Comparison:
DM-ABP: The electron-donating methyl groups stabilize the transition state leading to the nitrenium ion, potentially increasing the rate of bioactivation compared to the dichloro analog. [3]
DC-ABP: While formation of the nitrenium ion is electronically less favorable, the compound's persistence (lack of clearance) increases the duration of exposure to the urothelium.
Figure 2: Metabolic divergence. DM-ABP allows for clearance via oxidation, while DC-ABP risks bioaccumulation. Both share the N-hydroxylation toxicity pathway.
References
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
Grimm, F. A., et al. (2015).[2] Metabolism and metabolites of polychlorinated biphenyls. Critical Reviews in Toxicology, 45(3), 245–272. Link
Benigni, R., & Bossa, C. (2011). Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews, 111(4), 2507–2536. Link
Validation of Amine Hydrochloride Salt Formation via FTIR: A Comparative Analytical Guide
Introduction: The Salt Selection Imperative In drug development, converting a free amine base into its hydrochloride (HCl) salt is a standard strategy to enhance aqueous solubility, bioavailability, and thermal stability...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Salt Selection Imperative
In drug development, converting a free amine base into its hydrochloride (HCl) salt is a standard strategy to enhance aqueous solubility, bioavailability, and thermal stability. However, the validation of this conversion is critical. While NMR confirms the molecular structure in solution, it often fails to capture the solid-state properties of the final product.
Fourier Transform Infrared (FTIR) spectroscopy serves as the primary "gatekeeper" technique for solid-state salt validation. It provides immediate, non-destructive confirmation of proton transfer and crystal lattice formation. This guide details the specific spectral shifts required to validate amine hydrochloride salts and compares FTIR’s efficacy against Raman, NMR, and XRD.
The Physics of Protonation: Why the Spectrum Changes
To interpret the spectrum, one must understand the vibrational causality. When a free amine (
) reacts with HCl, the lone pair on the nitrogen atom accepts a proton, forming a cationic ammonium species ().[1]
Mechanistic Impact on Vibrational Modes
Symmetry Breaking: The formation of the quaternary nitrogen changes the molecular symmetry, altering the selection rules for IR activity.
Dipole Moment: The
bond is significantly more polar than the neutral bond, resulting in much more intense absorption bands.
Lattice Effects (The "Broadening"): In the solid state, the chloride anion (
) forms strong hydrogen-bonding networks with the ammonium protons. This creates a distribution of bond lengths and energies, causing the sharp N-H stretching bands to collapse into a massive, broad envelope (often called the "Ammonium Band").
Diagram: The Salt Formation Pathway
The following logic flow illustrates the structural transformation and the resulting spectral consequences.
Figure 1: Mechanistic pathway of amine hydrochloride salt formation and resulting IR spectral shifts.
Diagnostic Spectral Markers
The validation of salt formation relies on detecting specific shifts in the N-H stretching and bending regions. These shifts vary depending on whether the starting amine is primary, secondary, or tertiary.
A. The "Ammonium Envelope" (Stretching Region: 2400–3200 cm⁻¹)
This is the most definitive feature of amine salts. Unlike the sharp doublet (primary) or singlet (secondary) of free amines near 3300–3500 cm⁻¹, salts exhibit a broad, complex absorption band.
Fermi Resonance: You will often see "sub-bands" or shoulders on this broad envelope (2000–2500 cm⁻¹). These are combination bands and overtones enhanced by Fermi resonance with the fundamental stretching mode [1].
B. The Bending Region (Deformation: 1500–1625 cm⁻¹)
As the N-H stretch broadens and shifts downfield, the bending modes (scissoring) shift upfield and become distinct.
1500–1620 cm⁻¹ 1° Salt: Two bands (Asym/Sym).2° Salt: One band.3° Salt: No bending bands.
Shift in position and intensity.Diagnostic for amine class.[1]
Critical Insight: Tertiary amine salts (
) are unique.[1] Because they have only one N-H bond, they often show a sharper, distinct band near 2500–2700 cm⁻¹ rather than the massive envelope seen in primary/secondary salts [2].
Comparative Analysis: FTIR vs. Alternatives
Why use FTIR when NMR or Raman are available? The following comparison highlights where FTIR excels in the context of salt screening.
Verdict: FTIR is the most cost-effective and rapid tool for initial confirmation of salt formation. It should be used in tandem with XRD (for crystallinity) and NMR (for purity).
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, follow this protocol. It uses a "Difference Spectrum" approach to eliminate ambiguity.
Method: Attenuated Total Reflectance (ATR-FTIR)
We prioritize ATR over KBr pellets to avoid ion exchange (KBr + R-NH3Cl
Blanking: Collect a background spectrum of the clean ATR crystal.
Precursor Scan: Analyze the Free Amine starting material. Locate the sharp N-H stretches (>3300 cm⁻¹).[5]
Product Scan: Analyze the Amine HCl Salt product. Ensure good contact pressure (critical for solid salts).
Data Processing (The Validation Step):
Overlay the two spectra.
Check 1: Is the region >3300 cm⁻¹ clear of sharp peaks? (Pass = Yes).
Check 2: Is there a broad absorbance centered ~2900 cm⁻¹ extending down to 2500 cm⁻¹? (Pass = Yes).
Check 3: Are there new bands in the 1500–1600 cm⁻¹ region? (Pass = Yes).
Validation Logic Diagram
Use this decision tree to interpret your results.
Figure 2: Decision tree for validating amine salt conversion based on spectral features.
Troubleshooting & Pitfalls
Water Interference: Amine salts are often hygroscopic. Absorbed water (
) has a strong O-H stretch at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹. This can mimic free amine signals or obscure salt bands. Solution: Dry sample in a vacuum oven or use a purge gas in the FTIR sample chamber.
Polymorphism: Different crystal forms (polymorphs) of the same salt can show slight shifts (
5-10 cm⁻¹) in the fingerprint region. This is not a failure of salt formation but a change in lattice packing [3].
KBr Exchange: As noted, pressing HCl salts into KBr pellets can cause halide exchange, shifting peak positions. Always use ATR or Nujol mulls for HCl salts.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Definitive source for group frequency tables).
Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.
Reference Standard Guide: 3',4'-dimethyl-biphenyl-2-ylamine Hydrochloride
Executive Summary & Application Context 3',4'-dimethyl-biphenyl-2-ylamine hydrochloride (CAS: 1049745-38-1) is a critical reference standard used primarily in the impurity profiling and quality control of biaryl-based ph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
3',4'-dimethyl-biphenyl-2-ylamine hydrochloride (CAS: 1049745-38-1) is a critical reference standard used primarily in the impurity profiling and quality control of biaryl-based pharmaceutical intermediates. It is structurally relevant to the synthesis and degradation analysis of thrombopoietin receptor agonists (e.g., Eltrombopag ) and specific CFTR modulators containing dimethyl-biphenyl moieties.
This guide compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards , providing validated protocols to ensure analytical data integrity during drug development.
The Hydrochloride (HCl) salt is the preferred form for reference standards due to superior physicochemical stability compared to the free base.
Oxidation Resistance: The free amine (aniline derivative) is electron-rich and prone to oxidation (browning) upon air exposure. Protonation (HCl salt) deactivates the nitrogen lone pair, significantly retarding oxidation.
Solubility: The HCl salt dissolves readily in aqueous mobile phases (e.g., 0.1% Formic Acid), preventing precipitation in HPLC lines, whereas the free base is lipophilic and requires high organic solvent ratios.
To ensure the integrity of the standard, follow this hygroscopicity management workflow.
Storage: Store at -20°C in a desiccated, amber glass vial.
Equilibration: Allow the vial to reach room temperature (20-25°C) before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic salt.
Weighing: Use an analytical balance with a resolution of 0.01 mg. Weigh rapidly to minimize moisture uptake.
Dissolution: Dissolve immediately in 50:50 Water:Acetonitrile . Do not use pure water as the initial solvent if the solution is to be stored, as hydrolysis or microbial growth can occur.
Visualizations
Diagram 1: Analytical Workflow for Impurity Qualification
This workflow illustrates the decision logic for qualifying an unknown peak as 3',4'-dimethyl-biphenyl-2-ylamine using the reference standard.
Caption: Logic flow for confirming impurity identity using the reference standard.
Diagram 2: Hypothetical Formation Pathway
Understanding the origin of this impurity aids in process control. It typically arises during Suzuki-Miyaura coupling reactions involved in biaryl synthesis.
Caption: Likely synthetic origin via Suzuki coupling and subsequent acid hydrolysis.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135449332, Eltrombopag. Retrieved from [Link]
European Patent Office (2005).Modulators of ATP-binding cassette transporters (EP 2489659 B1).
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
Analytical Resolution of 3',4'-Dimethyl-4-aminobiphenyl: A Comparative Guide
Executive Summary: The Isomer Challenge In the development of biphenyl-based pharmaceuticals and dyes, the precise identification of methyl-substituted isomers is not merely a matter of purity—it is a matter of safety. T...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Isomer Challenge
In the development of biphenyl-based pharmaceuticals and dyes, the precise identification of methyl-substituted isomers is not merely a matter of purity—it is a matter of safety.
The 3',4'-dimethyl-4-aminobiphenyl (3',4'-DMABP) isomer presents a unique analytical challenge. Unlike its notorious regioisomer, 3,2'-dimethyl-4-aminobiphenyl (3,2'-DMABP) —a potent colon carcinogen—the 3',4'-isomer possesses a distinct steric and electronic profile. The critical distinction lies in the "ortho effect." The 3,2'-isomer contains a methyl group ortho to the pivot bond, inducing a twist in the biphenyl system that dictates its metabolic fate. The 3',4'-isomer, lacking this ortho-steric hindrance, adopts a more planar conformation.
This guide provides a definitive, multi-modal workflow to distinguish the 3',4'-dimethyl isomer from other dimethyl biphenyl amines (specifically the 3,2', 2',3, and 2,2' variants), utilizing NMR spectroscopy, Mass Spectrometry, and UV-Vis spectrophotometry.
Structural & Spectroscopic Differentiation
A. Nuclear Magnetic Resonance (NMR) – The "Singlet" Rule
The most definitive method for identifying the 3',4'-dimethyl isomer is 1H-NMR. The substitution pattern on the distal (non-amine) ring creates a unique spin system that is absent in ortho-substituted isomers.
The Diagnostic Marker:
In 3',4'-DMABP , the distal ring is substituted at positions 3 and 4. This leaves protons at positions 2', 5', and 6'.
H-2' (The Key): Appears as a narrow singlet (or very small doublet,
Hz) due to meta-coupling only. This proton is isolated between the pivot bond and the methyl group.
H-5' & H-6': Appear as an AB system (two doublets,
Hz).
Contrast with 3,2'-DMABP:
The distal ring has a methyl at 2'. This leaves protons at 3', 4', 5', and 6'.
This creates a complex ABCD or AMXY multiplet pattern.
Crucially: There is no isolated singlet in the aromatic region for the distal ring.
Comparative NMR Data Table
Feature
3',4'-Dimethyl Isomer
3,2'-Dimethyl Isomer (Carcinogen)
2',4'-Dimethyl Isomer
Distal Ring Pattern
Singlet + 2 Doublets (ABX-like)
Multiplet (ABCD/AMXY)
Singlet + Doublets (ABX)
Diagnostic Signal
~7.3-7.5 ppm (s, 1H, H-2')
No singlet; complex overlap
~7.1 ppm (s, 1H, H-3')
Methyl Shifts
Two singlets, ~2.2-2.3 ppm
Two singlets, often distinct ( ppm)
Two singlets
NOE Signal
NOE between H-2' and H-6'
NOE between Methyl-2' and H-6'
NOE between Methyl-2' and H-6'
B. UV-Vis Spectroscopy – The "Planarity" Shift
Because the 3',4'-isomer lacks ortho-substituents on the pivot bond, the two phenyl rings can achieve coplanarity, maximizing
-conjugation.
3',4'-DMABP:Red-shifted (Bathochromic)
(typically > 280 nm) with higher extinction coefficient ().
3,2'-DMABP: The 2'-methyl group forces the rings to twist (dihedral angle > 40°). This breaks conjugation, resulting in a Blue-shifted (Hypsochromic)
and lower intensity.
C. Mass Spectrometry (GC-MS) – The "Ortho Effect"
While the molecular ion (
) is identical (m/z 197), fragmentation pathways differ.
Ortho-Effect (3,2' or 2,2'): Isomers with a methyl group ortho to the pivot bond often show a prominent [M-15]⁺ peak (loss of methyl) or [M-1]⁺ (cyclization to fluorene-like cations) due to proximity effects.
3',4'-Isomer: The methyl groups are distal. The [M-15]⁺ peak is typically less intense relative to the molecular ion compared to ortho-isomers.
Experimental Protocol: The Identification Workflow
This protocol is designed to be self-validating. If Step 1 (UV) suggests planarity, Step 2 (NMR) must confirm the specific substitution pattern.
Step 1: Rapid Screening (UV-Vis)
Prepare: Dissolve 1 mg of sample in 10 mL methanol (spectral grade).
Scan: Record spectrum from 200–400 nm.
Analyze:
nm Likely Planar (3',4' or 4,4').
nm Likely Twisted (3,2' or 2,2').
Step 2: Definitive ID (1H-NMR)
Solvent: Dissolve 5-10 mg in 0.6 mL
or .
Acquisition: Minimum 16 scans, relaxation delay (
) 2.0s to ensure accurate integration.
Validation Check:
Locate the aromatic region (6.5 – 8.0 ppm).
Identify the protons on the amine-bearing ring (usually an AA'BB' system if 4-substituted, or ABX if 3,4-substituted).
The Litmus Test: Look for the isolated singlet integrating to 1 proton.
If present at
~7.4 ppm Consistent with 3',4'-substitution .
If absent
Reject 3',4'-isomer hypothesis.
Step 3: Purity & Separation (GC-MS)
Column: Rtx-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]
Program: 100°C (1 min)
20°C/min 300°C (5 min).
Derivatization (Optional but Recommended): Treat with PFPA (Pentafluoropropionic anhydride).[2]
Why? Amine isomers often tail. PFPA derivatives sharpen peaks and exaggerate retention time differences based on steric bulk.
3',4'-PFPA derivative will elute later than 3,2'-PFPA on non-polar columns due to larger effective surface area (planarity).
Biological Implications: Why It Matters
The distinction is not academic. The toxicity profile of dimethyl biphenyl amines is governed by the N-hydroxylation pathway .
Metabolic Activation: CYP450 enzymes (specifically CYP1A2) N-hydroxylate the amine.[3]
The Twist Factor:
Twisted Isomers (3,2'): The twist prevents rapid detoxification (N-acetylation) and favors the formation of the nitrenium ion, which binds to DNA (specifically C8-guanine adducts).
Planar Isomers (3',4'): Often better substrates for Phase II detoxification (N-acetylation) or ring-hydroxylation, leading to excretion rather than DNA binding.
Visualizations
Diagram 1: Analytical Decision Tree
This workflow illustrates the logical path to confirm the 3',4'-isomer.
Caption: Logical workflow for distinguishing the planar 3',4'-isomer from twisted congeners using UV and NMR markers.
Diagram 2: Structure-Toxicity Relationship
This diagram details the mechanistic difference driven by the methyl group placement.
Caption: Mechanistic divergence: The 3,2'-isomer's twist promotes carcinogenicity, while the 3',4'-isomer's planarity favors detoxification.
References
National Toxicology Program. (2011). Report on Carcinogens, Twelfth Edition: 4-Aminobiphenyl. U.S. Department of Health and Human Services.[4] [Link]
Gago-Dominguez, M., et al. (2003). Permanent hair dye use and bladder cancer risk.[2] Carcinogenesis, 24(3), 483-489.[2] [Link]
PubChem. (2025).[5] Compound Summary: 3,2'-Dimethyl-4-aminobiphenyl.[5][6] National Library of Medicine. [Link]
Shimadzu Application Note. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link][1]
A Researcher's Guide to Elemental Analysis: Theoretical Calculations and a Comparative Review of Experimental Techniques for C14H16ClN Compounds
In the landscape of drug discovery and development, the unambiguous characterization of a novel chemical entity is paramount. Elemental analysis serves as a foundational technique, providing the empirical formula of a co...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the unambiguous characterization of a novel chemical entity is paramount. Elemental analysis serves as a foundational technique, providing the empirical formula of a compound, which is a critical piece of data for confirming its identity and purity. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of the theoretical calculations for the elemental analysis of a compound with the molecular formula C14H16ClN. Furthermore, it presents a comparative analysis of two primary experimental techniques: Combustion Analysis and High-Resolution Mass Spectrometry (HRMS), complete with detailed protocols and an exploration of their respective advantages and limitations.
Theoretical Elemental Composition of C14H16ClN
The first step in any elemental analysis is to calculate the theoretical percentage composition of each element in the molecule. This provides a benchmark against which experimental results are compared. The calculation is based on the molecular formula and the atomic masses of the constituent elements.
Step 1: Determine the Molecular Weight
To calculate the molecular weight of C14H16ClN, we sum the atomic masses of each atom in the formula. The atomic masses used for this calculation are:
The percentage of each element is calculated by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.
Table 1: Theoretical Elemental Composition of C14H16ClN
Element
Symbol
Atomic Mass (u)
Number of Atoms
Total Mass (u)
Percentage (%)
Carbon
C
12.011
14
168.154
71.94
Hydrogen
H
1.008
16
16.128
6.90
Chlorine
Cl
35.45
1
35.45
15.17
Nitrogen
N
14.007
1
14.007
5.99
Total
233.739
100.00
Experimental Determination of Elemental Composition: A Comparative Guide
The two most common techniques for determining the elemental composition of organic compounds are Combustion Analysis and High-Resolution Mass Spectrometry (HRMS). Each method has its own set of principles, advantages, and limitations.
Combustion Analysis (CHN/S/X Analysis)
Combustion analysis is a robust and long-established method for determining the elemental composition of a sample.[2][8] The technique involves the complete combustion of a small, precisely weighed amount of the sample in a high-temperature furnace in the presence of excess oxygen. The resulting combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are then separated and quantified.
Experimental Workflow:
Caption: Workflow of a typical combustion analysis experiment.
Detailed Experimental Protocol for CHN Analysis:
Sample Preparation:
Accurately weigh 1-3 mg of the C14H16ClN sample into a tin capsule using a microbalance.
Fold the tin capsule to securely enclose the sample.
Instrument Setup and Calibration:
Ensure the combustion and reduction tubes are packed with the appropriate reagents (e.g., tungsten(VI) oxide on alumina for combustion, copper for reduction).
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).
Analysis:
Place the encapsulated sample into the autosampler.
Initiate the analysis sequence. The sample is dropped into a furnace heated to approximately 1000°C in a pure oxygen environment.[9]
The combustion products (CO2, H2O, and nitrogen oxides) are swept by a helium carrier gas through a reduction tube where nitrogen oxides are converted to N2.
The resulting gas mixture (CO2, H2O, N2, and He) is passed through a gas chromatography column to separate the components.
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[5]
Data Analysis:
The instrument software integrates the detector signals and, based on the calibration, calculates the mass of C, H, and N in the sample.
The weight percentages of each element are then determined.
For the analysis of chlorine, a separate combustion method is typically employed, where the combustion products are passed through a solution that traps the resulting hydrogen chloride (HCl), which is then quantified by titration or ion chromatography.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy and precision.[10] This allows for the determination of the elemental composition of a molecule by comparing the experimentally measured exact mass to the theoretical exact masses of all possible elemental formulas.
Experimental Workflow:
Caption: Workflow for elemental composition determination using HRMS.
Detailed Experimental Protocol for HRMS Analysis:
Sample Preparation:
Dissolve a small amount of the C14H16ClN sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.
Instrument Setup and Calibration:
Calibrate the mass spectrometer using a standard calibration mixture that covers the mass range of interest. This ensures high mass accuracy.
Analysis:
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
Ionize the sample using a soft ionization technique, such as electrospray ionization (ESI), to generate the protonated molecule [M+H]+.
Acquire a high-resolution mass spectrum of the molecular ion. A resolution of at least 10,000 is generally desirable for accurate mass measurements.[11]
Data Analysis:
Determine the accurate m/z of the [M+H]+ ion from the mass spectrum.
Use an elemental composition calculator, which is typically part of the instrument software, to generate a list of possible elemental formulas that match the measured accurate mass within a specified tolerance (e.g., ±5 ppm).
Further refine the list of possible formulas by comparing the theoretical isotopic pattern of the proposed formulas with the experimentally observed isotopic pattern. The presence of chlorine, with its characteristic 35Cl and 37Cl isotopes in an approximate 3:1 ratio, provides a distinct isotopic signature that is invaluable for confirming the presence of chlorine in the molecule.
Comparative Analysis: Combustion vs. HRMS
Feature
Combustion Analysis
High-Resolution Mass Spectrometry (HRMS)
Principle
Complete combustion of the sample and quantification of the resulting gases.
Measurement of the exact mass-to-charge ratio of the molecular ion.
Information Provided
Percentage of C, H, N, S, and halogens (with specific setups).
A list of possible elemental formulas for the molecular ion.
Sample Amount
Typically 1-3 mg.
Micrograms to nanograms.
Accuracy
Generally provides results within ±0.4% of the theoretical value.[12]
Relatively low; each element may require a separate analysis.
High throughput, especially when coupled with an autosampler.
Advantages
- Direct quantification of elemental percentages.- Well-established and robust method.- Less susceptible to matrix effects.
- Requires very small sample amounts.- Provides information on the intact molecule.- Can be used for complex mixtures when coupled with chromatography.- Isotopic pattern analysis provides high confidence in formula determination.
Limitations
- Destructive technique.- Requires a relatively larger sample amount.- Halogen analysis can be more complex.- Does not provide information on molecular structure.
- Indirect determination of elemental composition.- Can be affected by ionization efficiency and matrix suppression.- May generate multiple possible formulas for a given mass, especially at higher masses.
Trustworthiness and Validation
To ensure the reliability of elemental analysis data, a self-validating system is crucial. This involves regular calibration with certified reference materials, such as those available from the National Institute of Standards and Technology (NIST), and adherence to established analytical procedures.[14][15] For pharmaceutical applications, method validation should be performed in accordance with guidelines from the United States Pharmacopeia (USP), such as those outlined in general chapters <232> and <233> for elemental impurities.[16][17][18] Data integrity is also a critical aspect, and modern analytical software should comply with regulations like 21 CFR Part 11 to ensure a complete and unalterable record of the analysis.[1]
Conclusion
Both combustion analysis and high-resolution mass spectrometry are powerful techniques for determining the elemental composition of a compound like C14H16ClN. The choice between the two often depends on the specific needs of the researcher, the amount of sample available, and the desired throughput. Combustion analysis provides a direct and robust measurement of the elemental percentages and is often considered the gold standard for confirming the purity of a synthesized compound. HRMS, on the other hand, is a highly sensitive technique that requires minimal sample and can provide valuable information about the intact molecule, making it particularly useful in the early stages of drug discovery. For a comprehensive characterization of a novel compound, the orthogonal data from both techniques can provide the highest level of confidence in the assigned elemental formula.
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